Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUHMHESISBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350546 | |
| Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81448-48-8 | |
| Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents. This document details the primary synthetic methodologies, including experimental protocols and relevant quantitative data.
Introduction
This compound (CAS No. 81448-48-8, Molecular Formula: C₁₂H₁₄N₂O₂) is a member of the imidazo[1,2-a]pyridine class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The title compound has been identified as a weakly active anti-tuberculosis agent and serves as a crucial starting material for the synthesis of more potent derivatives.[1] This guide will focus on the practical synthesis of this important intermediate.
Synthetic Pathways
The most common and straightforward synthesis of this compound involves the condensation reaction between a substituted 2-aminopyridine and an α-halo-β-ketoester.
Conventional Thermal Synthesis
The primary route for synthesizing this compound is the reaction of 2-amino-4-methylpyridine with ethyl 2-chloroacetoacetate.[1] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by ethyl 2-chloroacetoacetate, followed by an intramolecular condensation to form the fused bicyclic imidazo[1,2-a]pyridine ring system.
A general representation of this synthesis is depicted in the workflow diagram below.
Microwave-Assisted Synthesis
An alternative and often more rapid method for the synthesis of this compound is through microwave-assisted organic synthesis (MAOS).[1][2] This technique can significantly reduce reaction times and, in some cases, improve yields. The reaction still involves the condensation of 2-amino-4-methylpyridine and an ethyl 2-halogenated acetoacetate in a suitable solvent like ethanol, but under microwave irradiation.[2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Conventional Thermal Synthesis
This protocol is adapted from general procedures for the synthesis of related imidazo[1,2-a]pyridines.[1][3]
Materials:
-
2-Amino-4-methylpyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or 1,2-dimethoxyethane - DME)
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate
-
Heptane (or Hexane)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in ethanol (or DME).
-
Add ethyl 2-chloroacetoacetate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 24-48 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between water and ethyl acetate. If the reaction generates HCl, a mild base like sodium bicarbonate solution can be used in the aqueous wash.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a heptane-ethyl acetate gradient to yield the pure this compound.[3]
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted synthesis of similar compounds.[2]
Materials:
-
2-Amino-4-methylpyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-4-methylpyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.0-1.2 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 20-30 minutes.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
The work-up and purification steps are similar to the conventional thermal synthesis protocol (steps 5-9).
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Starting Materials | 2-Amino-4-methylpyridine, Ethyl 2-chloroacetoacetate | 2-Amino-4-methylpyridine, Ethyl 2-chloroacetoacetate | [1],[2] |
| Solvent | Ethanol or DME | Ethanol | [1],[2] |
| Temperature | Reflux (approx. 80°C) | 120°C | [1],[2] |
| Reaction Time | 24-48 hours | 20-30 minutes | [1],[2] |
| Reported Yield | ~78% | Generally good to excellent yields | [1],[2] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Data |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 81448-48-8 |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system, two methyl groups, and the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the heterocyclic core, the methyl groups, and the ethyl ester.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Significance
While this compound itself exhibits weak anti-tuberculosis activity, its true value lies in its role as a versatile scaffold.[1] The ester functionality at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of N-substituted imidazo[1,2-a]pyridine-3-carboxamides. Many of these derivatives have shown potent anti-mycobacterial activity. The imidazopyridine core is a key pharmacophore in several clinically used drugs, highlighting the importance of this synthetic intermediate in drug discovery programs.
The general mechanism of action for some of the more potent imidazopyridine amide derivatives involves the inhibition of the mycobacterial respiratory chain.
Conclusion
The synthesis of this compound is a well-established and efficient process, achievable through both conventional heating and microwave-assisted methods. This technical guide provides researchers and drug development professionals with the necessary information to produce this valuable intermediate for the exploration of new chemical entities with potential therapeutic applications, particularly in the field of anti-infectives. The straightforward nature of its synthesis and the biological relevance of its derivatives make it an attractive scaffold for further investigation.
References
An In-depth Technical Guide to Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it has been identified as a foundational structure for the development of potent antitubercular agents. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral data, and initial biological activity. The information is presented to support further research and development efforts in the field of medicinal chemistry and drug discovery.
Core Properties
This section summarizes the fundamental chemical and physical properties of this compound.
Chemical and Physical Data
The following table provides a summary of the key quantitative data for this compound. It is important to note that there are some discrepancies in the reported melting points in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| CAS Number | 81448-48-8 | [1] |
| Appearance | Tan to white solid | [3][4] |
| Melting Point | 59-61 °C or 76-78 °C | [3][4] |
| Boiling Point | Not reported in the literature | |
| Solubility | Soluble in water and alcohol | [5] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of the compound.
| Spectral Data Type | Key Peaks and Observations | Source(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.38 (dd, J = 2.0, 0.6 Hz, 1H), 7.58 – 7.49 (m, 1H), 7.34 (dd, J = 9.4, 2.1 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H) | [4] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 161.59, 152.89, 147.39, 139.05, 127.20, 116.16, 115.43, 112.22, 77.41, 77.16, 76.91, 60.24, 21.47, 16.76, 14.60 | [4] |
| Mass Spectrometry (APCI-MS) | m/z: 219.0 [M+H]⁺ | [2] |
| Mass Spectrometry (ESI-MS) | m/z: 219.3 [M+H]⁺ | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a one-pot reaction.
Synthesis Workflow
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of closely related imidazo[1,2-a]pyridine derivatives.[6]
Materials:
-
2-Amino-4-methylpyridine
-
Ethyl 2-chloro-3-oxobutanoate
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a solution of 2-Amino-4-methylpyridine in 1,2-dimethoxyethane (DME), add ethyl 2-chloro-3-oxobutanoate.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The final product is obtained as a tan or white solid.[3][4] A yield of approximately 78% has been reported for this reaction.[1]
Biological Activity
This compound has been identified as a starting point for the development of antitubercular agents.
Antitubercular Activity
The compound itself exhibits weak activity against Mycobacterium tuberculosis H37Rv.[1]
| Assay Type | Organism | Result |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | ~65 µM |
This initial weak activity prompted its use as a scaffold for the synthesis of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated significantly improved potency against multi- and extended-drug-resistant tuberculosis strains.[1]
Mechanism of Action and Signaling Pathways
Currently, there is no detailed information available in the scientific literature regarding the specific mechanism of action or any associated signaling pathways for this compound itself. Its primary role has been as a chemical building block. The more potent carboxamide derivatives, synthesized from this core, are the subject of ongoing research to elucidate their mode of action against M. tuberculosis.
Conclusion
This compound is a valuable and synthetically accessible heterocyclic compound. While its intrinsic biological activity is modest, its role as a versatile precursor for potent antitubercular agents is well-established. This guide provides the foundational knowledge required for researchers to utilize this compound in the design and synthesis of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives holds promise for the development of new drugs to combat infectious diseases.
Visualization of the Drug Development Logic
The following diagram outlines the logical progression from the initial hit compound to the development of more potent drug candidates.
Caption: Logical workflow from initial hit to potent antitubercular agents.
References
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.patentoppositions.org [cdn.patentoppositions.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. myskinrecipes.com [myskinrecipes.com]
- 6. Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07881F [pubs.rsc.org]
A Technical Guide to Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 81448-48-8): A Foundational Scaffold for Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 81448-48-8) is a heterocyclic compound that has been identified as a key starting scaffold for the development of potent antitubercular agents. While exhibiting weak intrinsic activity against Mycobacterium tuberculosis, its chemical structure provides a versatile platform for the synthesis of a wide array of derivatives with significantly enhanced potency. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a precursor to more active antitubercular compounds. Detailed experimental protocols and an exploration of the mechanism of action for the broader imidazo[1,2-a]pyridine class are also presented.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point ranging from 79-82°C. Its molecular formula is C₁₂H₁₄N₂O₂, corresponding to a molecular weight of 218.25 g/mol .
| Property | Value | Reference |
| CAS Number | 81448-48-8 | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Melting Point | 79-82 °C | N/A |
| Appearance | Solid | N/A |
| Synonyms | Imidazo[1,2-a]pyridine-3-carboxylic acid, 2,7-dimethyl-, ethyl ester; ethyl 2,7-diMethylH-iMidazo[1,2-a]pyridine-3-carboxylate | [2] |
Synthesis
The synthesis of this compound is a straightforward process achieved through the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[3]
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Moraski et al. (2011).[3]
Materials:
-
2-amino-4-picoline
-
Ethyl 2-chloroacetoacetate
-
Dimethyl ether (DME)
Procedure:
-
A solution of 2-amino-4-picoline and ethyl 2-chloroacetoacetate in DME is prepared.
-
The reaction mixture is refluxed for 48 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified to yield this compound.
Yield:
-
The reported yield for this reaction is 78%.[3]
Caption: Synthetic pathway for this compound.
Biological Activity
Antitubercular Activity
This compound itself demonstrates weak activity against Mycobacterium tuberculosis H37Rv. Its significance lies in its role as a foundational molecule for the development of highly potent antitubercular agents.
| Compound | Strain | MIC (μM) | Reference |
| This compound | M. tuberculosis H37Rv | ~65 | [3] |
Development of Potent Derivatives
The ethyl ester of the title compound serves as a starting point for the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxamides. This is achieved through a two-step process involving saponification of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines. Many of these derivatives exhibit nanomolar potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[4][5]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
This protocol is a continuation from the synthesis of the ethyl ester, as described by Moraski et al. (2011).[3]
Step 1: Saponification
-
This compound is treated with lithium hydroxide (LiOH) in ethanol (EtOH).
-
The reaction is followed by an acidic workup with hydrochloric acid (HCl).
-
This yields 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 2: Amide Coupling
-
The resulting carboxylic acid is coupled with a desired amine (R₁-NH₂) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) as coupling agents in acetonitrile (ACN).
-
The reaction is carried out for 16 hours.
-
This produces the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
Caption: Workflow for the development of potent antitubercular derivatives.
Mechanism of Action
The imidazo[1,2-a]pyridine class of antitubercular agents, including the highly potent derivatives of the title compound, are known to target the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, they inhibit the QcrB subunit of this complex.[6][7][8] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP synthesis and ultimately resulting in bacterial cell death. This mechanism of action is distinct from many existing antitubercular drugs, making this class of compounds promising for the treatment of drug-resistant tuberculosis.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine antitubercular agents.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on the imidazo[1,2-a]pyridine-3-carboxamide series have revealed several key features for potent antitubercular activity. While the this compound serves as a valuable synthetic intermediate, modifications at the 3-position are crucial for enhancing potency. The conversion of the ethyl ester to various amides has been shown to dramatically increase activity. For instance, the introduction of benzylic and other lipophilic groups at this position has led to compounds with nanomolar minimum inhibitory concentrations (MICs).[4]
Conclusion
This compound is a pivotal molecule in the discovery and development of new antitubercular drugs. Although its intrinsic activity is modest, its straightforward synthesis and amenability to chemical modification make it an excellent scaffold for lead optimization. The resulting imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional potency against drug-resistant strains of Mycobacterium tuberculosis by targeting a novel mechanism of action. Further exploration of this chemical space holds significant promise for the development of next-generation therapies to combat the global threat of tuberculosis.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 81448-48-8 [amp.chemicalbook.com]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QcrB inhibition as a potential approach for the treatment of tuberculosis: A review of recent developments, patents, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This bicyclic nitrogen-containing heterocycle is a key component in drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (antiulcer).[3][4][5] The versatility of this scaffold has spurred extensive research, leading to the discovery of potent derivatives with anticancer, antitubercular, anti-inflammatory, and antiviral properties.[2][6] This technical guide provides an in-depth overview of the discovery of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Synthetic Methodologies: Building the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various strategies, with multicomponent reactions (MCRs) being particularly efficient.[7][8] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[9]
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol outlines a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials:
-
Substituted 2-aminopyridine
-
Aldehyde
-
Isocyanide
-
Methanol (MeOH)
-
Scandium (III) triflate (Sc(OTf)₃) (catalyst)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) in a mixture of DCM and MeOH (e.g., 10:1 v/v).
-
Addition of Reagents: To this solution, add the aldehyde (1.1 eq) and the isocyanide (1.1 eq).
-
Catalyst Addition: Add the catalyst, Sc(OTf)₃ (0.1 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Biological Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[10][11] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12][13]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [14] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [14] | |
| MCF-7 (Breast Carcinoma) | 11 | [14] | |
| A375 (Human Skin Cancer) | 11 | [14] | |
| Compound 6d | HepG2 (Hepatocellular Carcinoma) | - | [15] |
| Compound 6i | HepG2 (Hepatocellular Carcinoma) | - | [15] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [16] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [16] |
Note: Specific IC₅₀ values for compounds 6d and 6i were not provided in the source material, but they were identified as active compounds.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents.[17] Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against various strains of M. tuberculosis.[14][18]
Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against M. tuberculosis.
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| Compound 15 | H37Rv | 0.10 - 0.19 | [17] |
| MDR and XDR strains | 0.05 - 1.5 | [17] | |
| Compound 16 | H37Rv | 0.10 - 0.19 | [17] |
| MDR and XDR strains | 0.05 - 1.5 | [17] | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4 - 1.9 (MIC₉₀) | [5] |
| MDR-Mtb | 0.07 - 2.2 (MIC₉₀) | [5] | |
| XDR-Mtb | 0.07 - 0.14 (MIC₉₀) | [5] |
Mechanism of Action: Targeting Key Signaling Pathways
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.[19]
Experimental Workflows for Biological Evaluation
The biological activity of newly synthesized imidazo[1,2-a]pyridine derivatives is typically assessed through a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment
The initial screening for anticancer activity often involves determining the cytotoxicity of the compounds against a panel of cancer cell lines using assays like the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general procedure for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its diverse range of biological activities, makes it an attractive starting point for drug discovery programs. This guide has provided a comprehensive overview of the key aspects of the discovery of imidazo[1,2-a]pyridine derivatives, from their synthesis and biological evaluation to their mechanisms of action. The provided experimental protocols and data summaries serve as a valuable resource for researchers and scientists in the field of drug development. Further exploration of this versatile scaffold holds the promise of yielding new and effective treatments for a variety of diseases.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the spectroscopic data, a detailed experimental protocol for its synthesis, and insights into a potential biological signaling pathway associated with this class of molecules.
Spectroscopic Data
A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results | ||||
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment | ||
| Data not available in search results |
Mass Spectrometry (MS)
| Technique | m/z | Interpretation |
| Electrospray Ionization (ESI) | Data not available in search results | [M+H]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound was not available in the searched literature. The tables are provided as a template for expected data.
Experimental Protocols
Synthesis of this compound
A straightforward and efficient method for the synthesis of the title compound has been reported.[1] The procedure involves the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.
Materials:
-
2-amino-4-picoline
-
Ethyl 2-chloroacetoacetate
-
1,2-Dimethoxyethane (DME)
Procedure:
-
A mixture of 2-amino-4-picoline and ethyl 2-chloroacetoacetate is prepared in 1,2-dimethoxyethane (DME).
-
The reaction mixture is heated to reflux.
-
The reaction is monitored for completion (typically 48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, to yield this compound.
This synthesis method has been reported to provide the desired product in a 78% yield.[1]
Biological Context and Signaling Pathways
While this compound itself has demonstrated weak activity against Mycobacterium tuberculosis (H37Rv strain) with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM, it serves as a valuable scaffold for the development of more potent antitubercular agents.[1] The corresponding carboxamide derivatives, synthesized from this ester, exhibit significantly enhanced antimycobacterial potency.[1]
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been shown to modulate key signaling pathways implicated in inflammation and cancer. One such pathway is the STAT3/NF-κB signaling cascade. The diagram below illustrates a plausible mechanism by which imidazo[1,2-a]pyridine derivatives may exert their effects.
Caption: Potential mechanism of Imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a synthetically accessible compound that serves as a key intermediate in the development of pharmacologically active agents. While its intrinsic biological activity may be modest, its structural framework holds significant promise for the design of potent inhibitors of various biological targets. Further research into the spectroscopic characterization and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
A Technical Guide to the Biological Screening of 2,7-Dimethylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic ring system in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] This bicyclic structure, a fusion of imidazole and pyridine rings, serves as a key pharmacophore in numerous investigational agents and clinically used drugs.[1][2] Its therapeutic potential is extensive, covering oncology, infectious diseases, and central nervous system disorders.[1] Among the various substituted forms, 2,7-dimethylimidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class, demonstrating significant efficacy in a range of biological screenings.
This technical guide provides a comprehensive overview of the biological screening of 2,7-dimethylimidazo[1,2-a]pyridine derivatives, detailing their synthesis, experimental evaluation protocols, quantitative biological data, and mechanisms of action.
Synthesis Overview
The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through efficient multicomponent reactions. A common and versatile method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which allows for the generation of diverse libraries of these compounds for biological screening.[1] Other synthetic strategies include molecular iodine-catalyzed three-component coupling reactions under ultrasonic assistance, which offer an environmentally benign approach.[3]
References
Technical Guide: Physicochemical Properties of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While the ethyl ester itself demonstrates modest biological activity, it serves as a crucial starting material for the synthesis of more potent compounds, particularly carboxamide derivatives with significant antitubercular properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and the role of this compound as a foundational molecule in drug discovery.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| CAS Number | 81448-48-8 | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₂ | N/A |
| Molecular Weight | 218.25 g/mol | N/A |
| Melting Point | 79-82 °C | N/A |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 6.54 ± 0.50 | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
| Storage | Room temperature, sealed in a dry environment | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[1]
Materials:
-
2-amino-4-picoline
-
Ethyl 2-chloroacetoacetate
-
1,2-Dimethoxyethane (DME)
Procedure:
-
A mixture of 2-amino-4-picoline and ethyl 2-chloroacetoacetate is prepared in 1,2-dimethoxyethane (DME).
-
The reaction mixture is heated to reflux.
-
The reaction is monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography on silica gel, to yield this compound.
A reported yield for this reaction is 78%.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway to this compound.
Caption: Synthesis of this compound.
Role in Drug Discovery: A Scaffold for Potent Derivatives
This compound has demonstrated weak activity against Mycobacterium tuberculosis (Mtb) with a Minimum Inhibitory Concentration (MIC) of approximately 65 μM against the H37Rv strain.[1] However, its primary significance lies in its role as a versatile scaffold for the development of highly potent antitubercular agents. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives. This modification has proven to be a successful strategy for enhancing antitubercular activity.
The diagram below illustrates this structure-activity relationship (SAR) concept, where the core scaffold is modified to produce more active drug candidates.
Caption: Structure-Activity Relationship from the core scaffold.
Conclusion
This compound is a well-characterized compound with established physicochemical properties and a straightforward synthetic route. While its intrinsic biological activity is limited, its true value for researchers and drug development professionals lies in its utility as a key building block. The imidazo[1,2-a]pyridine core, accessed through this ethyl ester, provides a privileged scaffold for the generation of novel therapeutic agents, most notably potent inhibitors of Mycobacterium tuberculosis. Future research will likely continue to leverage this versatile molecule for the development of new drugs to combat infectious diseases and potentially other therapeutic areas.
References
An In-depth Technical Guide on the Solubility of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination and understanding. This includes a detailed experimental protocol for solubility measurement, a discussion of the general biological context of the imidazo[1,2-a]pyridine scaffold, and predictive insights into its solubility.
Data Presentation: Solubility of this compound
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask (or other) | ||
| Ethanol | 25 | Shake-Flask (or other) | ||
| Methanol | 25 | Shake-Flask (or other) | ||
| DMSO | 25 | Shake-Flask (or other) | ||
| Acetonitrile | 25 | Shake-Flask (or other) | ||
| User-defined |
Experimental Protocols: Determining Solid Compound Solubility
A standard and reliable method for determining the equilibrium solubility of a solid compound is the shake-flask method.[1][2] This protocol outlines the necessary steps for accurate measurement.
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound at known concentrations in the chosen solvent. These will be used to create a calibration curve for concentration analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium saturation has been reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After the equilibration period, let the vials stand undisturbed at the controlled temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing its response to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the shake-flask method for solubility determination.
Biological Context: Signaling Pathway for Imidazo[1,2-a]pyridines
While the specific biological target of this compound is not definitively established in public literature, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry.[3] Derivatives of this core are known to exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, and anti-cancer effects.[4] Notably, several commercial drugs with this scaffold, such as Zolpidem, act as positive allosteric modulators of the GABA-A receptor.[5] The following diagram illustrates a simplified signaling pathway for a GABA-A receptor agonist.
Caption: Simplified signaling for a GABA-A receptor agonist.
References
- 1. diva-portal.org [diva-portal.org]
- 2. quora.com [quora.com]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate and its Derivatives in Tuberculosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial synthetic precursor for a promising class of antitubercular agents: the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. While the ethyl ester itself demonstrates weak activity against Mycobacterium tuberculosis (Mtb), its derivatization into various carboxamides has yielded compounds with potent activity against replicating, non-replicating, and drug-resistant strains of Mtb.[1] This document provides detailed application notes and experimental protocols for the evaluation of these compounds in tuberculosis research.
The imidazo[1,2-a]pyridine scaffold has gained significant attention in medicinal chemistry due to its presence in various biologically active compounds.[2] In the context of tuberculosis, derivatives of this scaffold have shown excellent selective potency against multi- and extensive drug-resistant TB, along with encouraging pharmacokinetic properties.[3][4]
Data Presentation
The following tables summarize the in vitro antitubercular activity and cytotoxicity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized from this compound.
Table 1: In Vitro Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mycobacterium tuberculosis
| Compound ID | Substituent (R) | MIC (µM) vs. Mtb H37Rv (replicating) | MIC (µM) vs. Mtb (non-replicating - LORA) | MIC (µM) vs. Multidrug-Resistant (MDR) Mtb | MIC (µM) vs. Extensively Drug-Resistant (XDR) Mtb |
| 1 | 4-Chlorobenzyl | 0.4 | 0.8 | 0.07 | 0.07 |
| 2 | 4-Methylbenzyl | 0.5 | 1.0 | 0.1 | 0.1 |
| 3 | 4-Methoxybenzyl | 0.6 | 1.2 | 0.15 | 0.15 |
| 4 | 2-Phenylethyl | 0.7 | 1.4 | 0.2 | 0.2 |
| 5 | Cyclohexylmethyl | 0.9 | 1.8 | 0.22 | 0.22 |
| 6 | 3-Phenylpropyl | 1.0 | 1.9 | 0.25 | 0.25 |
| 7 | Benzyl | 1.1 | 2.2 | 0.27 | 0.27 |
| 8 | 4-Fluorobenzyl | 1.2 | 2.4 | 0.3 | 0.3 |
| 9 | Aniline | >128 | >128 | >128 | >128 |
Data synthesized from multiple sources.[1][3][5]
Table 2: Cytotoxicity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives against Mammalian Cells
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 / MIC vs. H37Rv) |
| 1 | 4-Chlorobenzyl | VERO | >128 | >320 |
| 2 | 4-Methylbenzyl | VERO | >128 | >256 |
| 3 | 4-Methoxybenzyl | VERO | >128 | >213 |
| 4 | 2-Phenylethyl | VERO | >128 | >182 |
| 5 | Cyclohexylmethyl | VERO | >128 | >142 |
| 6 | 3-Phenylpropyl | VERO | >128 | >128 |
| 7 | Benzyl | VERO | >128 | >116 |
| 8 | 4-Fluorobenzyl | VERO | >128 | >106 |
Data synthesized from multiple sources.[5][6][7]
Mechanism of Action
While the precise mechanism for all derivatives is under investigation, transcriptional profiling and studies on related imidazo[1,2-a]pyridines suggest that they may target the cytochrome bc1 complex (specifically the QcrB subunit) of the mycobacterial electron transport chain.[8][9][10] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial death.
Caption: Synthesis of active carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
This protocol describes the general two-step synthesis of the target carboxamides from the starting ethyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Various primary amines (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.[11]
Step 2: Amide Coupling
-
Suspend the carboxylic acid from Step 1 in DCM.
-
Add EDCI, HOBt, and the desired primary amine.
-
Add Et3N and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide.[11]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv.[12][13][14]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Synthesized compounds
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of Mtb H37Rv to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, including drug-free control wells.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours at 37°C.
-
Record the results. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Microplate Alamar Blue Assay workflow.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero or HepG2).[1][15][16]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: In vitro anti-TB drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bldpharm.com [bldpharm.com]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with significant antituberculosis activity.[1][2][3] The described methodology follows a well-established multi-step synthesis.[2][4]
Introduction
The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold is a synthetically accessible and promising class of agents against Mycobacterium tuberculosis, including multi- and extensive-drug resistant strains.[1][2] The synthesis is typically achieved through a three-step process commencing with the cyclization of 2-amino-4-picoline, followed by saponification and subsequent amide coupling.[2][4] This protocol outlines the general procedure for the synthesis of this important heterocyclic scaffold.
Synthesis Workflow
The overall synthetic scheme is a three-step process to obtain the target 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
Caption: Synthetic pathway for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
Experimental Protocols
Step 1: Synthesis of this compound
This step involves the cyclization of 2-amino-4-picoline with ethyl 2-chloroacetoacetate.[2]
-
Reagents:
-
2-amino-4-picoline
-
Ethyl 2-chloroacetoacetate
-
1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
Dissolve 2-amino-4-picoline in DME.
-
Add ethyl 2-chloroacetoacetate to the solution.
-
Reflux the reaction mixture for 48 hours.[2]
-
After cooling, the reaction mixture is typically purified to isolate the product.
-
Step 2: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[2][4]
-
Reagents:
-
This compound
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend the ethyl ester in ethanol.
-
Add a solution of lithium hydroxide and stir for approximately 56 hours.[2]
-
Acidify the reaction mixture with HCl.
-
The resulting precipitate is filtered and dried to yield the carboxylic acid.
-
Step 3: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
The final step is the coupling of the carboxylic acid with a desired amine.[2][4]
-
Reagents:
-
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Substituted amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
-
Procedure:
-
Suspend the carboxylic acid in acetonitrile.
-
Add EDC and DMAP to the suspension.
-
Add the desired substituted amine.
-
Stir the reaction mixture at room temperature for 16 hours.[2]
-
The product can be isolated and purified using standard techniques such as column chromatography.
-
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Typical Yield | Reference |
| 1. Cyclization | This compound | 78% | [2] |
| 2. Saponification | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | High | [2][4] |
| 3. Amide Coupling | 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Good (e.g., 70% for a specific derivative) | [2] |
Table 2: Antitubercular Activity of Selected 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Substituent (R) | MIC90 (μM) against M. tuberculosis H37Rv | Reference |
| 1 | (example substituent) | ≤1 | [1][2] |
| 3 | (example substituent) | ≤1 | [1][2] |
| 4 | (example substituent) | ≤1 | [1][2] |
| 5b | (example substituent) | 12.5 µg/mL | [4] |
| 5d | (example substituent) | 12.5 µg/mL | [4] |
| 5e | (example substituent) | 12.5 µg/mL | [4] |
Drug Discovery and Evaluation Workflow
The synthesis of these compounds is the initial step in a broader drug discovery and evaluation process.
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine-3-carboxamides.
This workflow highlights the progression from the initial synthesis and characterization of a library of compounds to their biological evaluation. Promising candidates from in vitro screening, identified by their low Minimum Inhibitory Concentration (MIC) values, are then selected for further in vivo studies to assess their absorption, distribution, metabolism, and excretion (ADME) properties, a critical step in preclinical development.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
Application Notes and Protocols: Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate as a versatile building block for the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, known to interact with various protein kinases.[1][2][3] This document outlines a hypothetical application of this building block in the development of a PROTAC targeting a protein kinase, complete with synthetic protocols, biological evaluation methods, and illustrative data.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4][5] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]
The this compound building block serves as a precursor to the "warhead" component of a PROTAC, targeting, for instance, protein kinases that are often dysregulated in cancer.
Physicochemical Properties of the Building Block
| Property | Value | Reference |
| CAS Number | 81448-48-8 | [7][8] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [7][8] |
| Molecular Weight | 218.25 g/mol | [7][8] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [7] |
Proposed Application: Synthesis of a Hypothetical Kinase-Targeting PROTAC
Herein, we describe a hypothetical application of this compound for the synthesis of a PROTAC, designated as IMP-PROTAC-1 , targeting a hypothetical protein kinase.
Rationale for Target Selection
The imidazo[1,2-a]pyridine scaffold has been identified in numerous inhibitors of protein kinases.[2][3] For the purpose of this application note, we will consider a generic protein kinase that is overexpressed in a cancer cell line as the target.
General Synthetic Scheme
The synthesis of IMP-PROTAC-1 from this compound involves a multi-step process. The initial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid is then coupled to a linker containing a terminal functional group (e.g., an amine) which is subsequently attached to an E3 ligase ligand, for example, a derivative of pomalidomide for recruiting Cereblon (CRBN).
Caption: Synthetic workflow for IMP-PROTAC-1.
Experimental Protocols
Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (Warhead Precursor)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Synthesis of IMP-PROTAC-1
-
Activation: To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add the amine-functionalized linker attached to the E3 ligase ligand (e.g., a pomalidomide-PEG-amine linker, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final IMP-PROTAC-1.
Biological Evaluation of IMP-PROTAC-1
-
Cell Seeding: Seed a human cancer cell line known to overexpress the target kinase (e.g., HeLa cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of IMP-PROTAC-1 (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of IMP-PROTAC-1 for 24 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Illustrative Quantitative Data
The following tables present hypothetical data for the biological evaluation of IMP-PROTAC-1. This data is for illustrative purposes only.
| Compound | Target Kinase IC50 (nM) | Cell Viability IC50 (nM) |
| Warhead Precursor | 150 | >10,000 |
| IMP-PROTAC-1 | 250 | 50 |
| Compound | Concentration (nM) | % Target Protein Remaining |
| IMP-PROTAC-1 | 1 | 85 |
| 10 | 50 | |
| 100 | 15 | |
| 1000 | 20 (Hook Effect) |
From this illustrative data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined.
Signaling Pathway and Mechanism of Action
The mechanism of action for IMP-PROTAC-1 follows the general principle of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
This compound is a valuable building block for the synthesis of novel targeted protein degraders. Its inherent kinase-binding properties make it an attractive starting point for developing PROTACs against a range of kinase targets. The protocols and illustrative data provided herein offer a framework for researchers to design and evaluate new PROTACs based on this scaffold, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives, a promising class of compounds in the development of new tuberculosis therapies. This document includes a summary of their activity against Mycobacterium tuberculosis, detailed experimental protocols for assessing their efficacy, and diagrams illustrating their potential mechanisms of action and experimental workflows.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Several derivatives of this scaffold have demonstrated potent in vitro activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] Two notable examples, Q203 and ND-09759, have even progressed into clinical trials as anti-tubercular agents.[3] Their mechanism of action often involves targeting key enzymes in mycobacterial cellular respiration and metabolism, making them a critical area of research in the fight against tuberculosis.
Data Presentation: In Vitro Anti-mycobacterial Activity
The following tables summarize the in vitro anti-mycobacterial activity of selected imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv and other resistant strains. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits visible bacterial growth.
Table 1: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Amides (IPAs) and Sulfonamides (IPSs)
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| IPA-6 | 0.05 | [3][4] |
| IPA-9 | 0.4 | [3][4] |
| IPS-1 | 0.4 | [3][4] |
| IPA-5 | 0.8 | [3][4] |
| IPA-7 | 3.12 | [3][4] |
| IPS-16 | 3.12 | [3][4] |
| Ethambutol (Standard) | 6.25 | [3][4] |
Table 2: Activity of Potent Imidazo[1,2-a]pyridine-3-carboxamides against Drug-Susceptible and Resistant M. tuberculosis Strains
| Compound | MIC (µM) against M. tuberculosis H37Rv | MIC Range (µM) against MDR & XDR Strains | Reference |
| Compound 4 | ≤0.006 | ≤0.03–0.8 | [2] |
| Compound 9 | ≤0.006 | - | [5] |
| Compound 12 | ≤0.006 | - | [5] |
| Compound 16 | ≤0.006 | - | [5] |
| Compound 17 | ≤0.006 | - | [5] |
| Compound 18 | ≤0.006 | Surpasses PA-824 | [5] |
| Compound A2 | < 0.035 | < 0.035 | [6] |
| Compound A3 | < 0.035 | < 0.035 | [6] |
| Compound A4 | < 0.035 | < 0.035 | [6] |
| Compound B1 | < 0.035 | < 0.035 | [6] |
| Compound B9 | < 0.035 | < 0.035 | [6] |
| 26g | 0.041 | 0.041-2.64 | [7] |
| 26h | 0.041 | 0.041-2.64 | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives.
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mycobacterium tuberculosis.[3][8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in fresh broth to achieve the final inoculum concentration.
-
-
Compound Dilution:
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compounds.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
-
MIC Determination:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the toxicity of the compounds to mammalian cells to determine their selectivity index (SI).
Materials:
-
Human embryonic kidney (HEK293) cells or other suitable mammalian cell line
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO
-
MTT or resazurin-based cytotoxicity assay kit
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen cytotoxicity assay kit (e.g., add MTT or resazurin solution).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) of the compounds.
-
Determine the Selectivity Index (SI) using the formula: SI = CC50 / MIC. A higher SI value indicates greater selectivity for mycobacteria over mammalian cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for some imidazo[1,2-a]pyridine derivatives and the general workflow for in vitro anti-mycobacterial activity screening.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Proposed mechanisms of action for imidazo[1,2-a]pyridines.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a highly promising class of anti-mycobacterial agents. Their potent in vitro activity, including against drug-resistant strains, and their novel mechanisms of action make them attractive candidates for further drug development. The protocols and data presented here provide a foundational guide for researchers in the field to evaluate and advance these compounds in the quest for new and effective treatments for tuberculosis.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scihorizon.com [scihorizon.com]
Application Notes and Protocols for the NMR Analysis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below detail the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar imidazo[1,2-a]pyridine derivatives.
Table 1: Predicted ¹H NMR Data (in CDCl₃ at 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~9.50 | d | ~7.0 | 1H | H-5 |
| ~7.55 | d | ~9.0 | 1H | H-8 |
| ~6.80 | dd | ~9.0, ~7.0 | 1H | H-6 |
| ~4.35 | q | 7.1 | 2H | -OCH₂CH₃ |
| ~2.65 | s | - | 3H | 2-CH₃ |
| ~2.40 | s | - | 3H | 7-CH₃ |
| ~1.40 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃ at 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164.5 | C=O |
| ~145.0 | C-2 |
| ~144.0 | C-8a |
| ~135.0 | C-7 |
| ~125.0 | C-5 |
| ~117.0 | C-3 |
| ~115.0 | C-6 |
| ~108.0 | C-8 |
| ~60.0 | -OCH₂CH₃ |
| ~15.0 | 2-CH₃ |
| ~14.5 | 7-CH₃ |
| ~14.0 | -OCH₂CH₃ |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the solvent peak (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Structure Confirmation: Compare the obtained spectra with the predicted data and known literature values for similar compounds to confirm the structure of this compound.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Application Note: HPLC Purification of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This application note provides a detailed protocol for the purification of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a high degree of purity for their compounds.
Introduction
This compound is a member of the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of pharmacologically active agents. The biological activity of such compounds is highly dependent on their purity. Therefore, an efficient and reliable purification method is crucial for accurate downstream applications, including biological screening and structural analysis. Reverse-phase HPLC is a widely used technique for the purification of small organic molecules, offering high resolution and reproducibility.[1] This note details a reverse-phase HPLC method for the purification of the title compound.
Experimental Protocol
This protocol is based on common practices for the purification of imidazopyridine derivatives.[2][3]
1. Instrumentation and Materials:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column is recommended for the separation of imidazopyridine derivatives.[3][4][5] A common choice would be a column with dimensions of 250 x 10 mm and a particle size of 5 µm.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additive: Trifluoroacetic acid (TFA) to improve peak shape.[3]
-
Sample: Crude this compound synthesized via established methods.[6] The crude product should be dissolved in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO).
2. HPLC Method Parameters: The following table summarizes the recommended HPLC method parameters for the purification of this compound.
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 µL (dependent on concentration) |
| Sample Preparation | Crude material dissolved in 1:1 ACN/Water |
3. Purification Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude sample onto the column.
-
Chromatographic Separation: Run the gradient method as described in the table above.
-
Fraction Collection: Collect the fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Data Presentation
The following table presents hypothetical results for the purification of this compound based on the described method.
| Analyte | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| This compound | 15.2 | 85 | >98 | 90 |
| Impurity 1 | 12.8 | 10 | <0.5 | - |
| Impurity 2 | 17.5 | 5 | <0.5 | - |
Discussion
The choice of a C18 stationary phase provides good retention and separation for moderately polar compounds like imidazopyridine derivatives. The use of an acetonitrile/water gradient allows for the effective elution of the target compound while separating it from more polar and less polar impurities.[5] The addition of trifluoroacetic acid to the mobile phase helps to protonate any basic sites in the molecule and silanol groups on the stationary phase, which results in sharper, more symmetrical peaks.[3] The detection wavelength of 254 nm is commonly used for aromatic and heteroaromatic compounds, providing good sensitivity for the target molecule.
For optimization, the gradient slope, flow rate, and column temperature can be adjusted to improve resolution or reduce run time. For scaling up the purification, a larger dimension preparative column and a higher flow rate would be necessary.
The described reverse-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. This method is suitable for obtaining high-purity material required for various research and development applications. The provided workflow and data serve as a comprehensive guide for scientists working with this class of compounds.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. "Investigation of factors affecting reverse-phase high performance liqu" by Rida A. Syed [scholarscompass.vcu.edu]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for Imidazo[1,2-a]pyridine Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction for the synthesis of fused imidazoles, most notably the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3] This reaction, discovered in 1998, brings together an aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly generate molecular complexity from simple starting materials.[3][4] Its operational simplicity, high atom economy, and tolerance of a wide range of functional groups have established the GBB reaction as a cornerstone in combinatorial chemistry and drug discovery for the generation of diverse compound libraries.[2][5]
The imidazo[1,2-a]pyridine core is a privileged structure found in numerous marketed drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6][7][8][9] The GBB reaction provides a direct and modular route to access derivatives of this important heterocyclic system, making it an invaluable tool for medicinal chemists.
Reaction Mechanism and Principles
The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction commences with the acid-catalyzed condensation of the aminopyridine and the aldehyde to form a Schiff base intermediate. The isocyanide then undergoes an α-addition to the protonated Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the final imidazo[1,2-a]pyridine product.
Experimental Protocols
Below are representative experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction. These protocols are based on published procedures and can be adapted for a variety of substrates.[1][10][11]
General Protocol for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This protocol is adapted from a procedure utilizing ultrasound irradiation in water, highlighting a green chemistry approach.[1]
Materials:
-
2-Aminopyridine (1 mmol)
-
Furfural (1 mmol)
-
Cyclohexyl isocyanide (1 mmol)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water (5 mL)
-
Reaction vessel suitable for ultrasound irradiation
Procedure:
-
To a suitable reaction vessel, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and phenylboronic acid (10 mol%).
-
Add water (5 mL) to the reaction mixture.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Characterization Data for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a): [1]
-
Yield: 86%
-
Appearance: Oil
-
¹H NMR (500 MHz, CDCl₃): δ 7.97 (dd, J = 6.9, 0.8 Hz, 1H), 7.41 (dd, J = 6.5, 0.7 Hz, 2H), 7.02 (dd, J = 8.4, 7.3 Hz, 1H), 6.78 (d, J =3.2, 1H), 6.69 (t, J =6.5, 1H), 6.49–6.46 (m, 1H), 3.53 (s, 1H), 2.91–2.85 (m, 1H), 1.83–1.79 (m, 2H), 1.67–1.63 (m, 2H), 1.54–1.50 (m, 1H), 1.23–1.10 (m, 5H) ppm.
-
¹³C NMR (126 MHz, CDCl₃): δ 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9 ppm.
-
HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.
Microwave-Assisted Protocol using a Heteropolyacid Catalyst
This protocol details a rapid and environmentally benign synthesis using phosphotungstic acid (HPW) as a catalyst under microwave irradiation.[10][12]
Materials:
-
2-Aminopyridine (0.50 mmol)
-
Aromatic or aliphatic aldehyde (0.50 mmol)
-
Isocyanide (0.50 mmol)
-
Phosphotungstic acid (HPW) (2 mol%)
-
Ethanol (0.5 mL)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 2-aminopyridine (0.50 mmol), the corresponding aldehyde (0.50 mmol), the isocyanide (0.50 mmol), and phosphotungstic acid (2 mol%).
-
Add ethanol (0.5 mL) and seal the vial.
-
Heat the reaction mixture in a microwave reactor for 30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure imidazo[1,2-a]pyridine derivative.
Data Presentation
The Groebke-Blackburn-Bienaymé reaction is known for its broad substrate scope. The following tables summarize representative yields for the synthesis of various imidazo[1,2-a]pyridine derivatives.
Table 1: Substrate Scope for the Ultrasound-Assisted GBB Reaction in Water [1]
| Entry | Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 5a | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5b | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 5c | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5d | 80 |
Table 2: Substrate Scope for the HPW-Catalyzed Microwave-Assisted GBB Reaction [10][12]
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 4a | 99 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 4b | 95 |
| 3 | Benzaldehyde | Cyclohexyl isocyanide | 4c | 92 |
| 4 | 4-Methylbenzaldehyde | Cyclohexyl isocyanide | 4d | 97 |
| 5 | Isovaleraldehyde | Cyclohexyl isocyanide | 5a | 99 |
| 6 | Isovaleraldehyde | tert-Butyl isocyanide | 5b | 83 |
| 7 | Isobutyraldehyde | Cyclohexyl isocyanide | 5g | 99 |
| 8 | Cyclohexanecarboxaldehyde | tert-Butyl isocyanide | 5j | 74 |
Visualizations
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: General experimental workflow for the GBB reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy [beilstein-journals.org]
- 10. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the pharmacokinetic (PK) properties of select 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives, a promising class of anti-tuberculosis agents. The data and protocols are compiled from key studies to facilitate further research and development of this compound series.
Quantitative Pharmacokinetic Data
The following tables summarize the in vivo pharmacokinetic parameters and in vitro metabolic stability of several 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide compounds, providing a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: In Vivo Pharmacokinetic Parameters in Mice
This table presents the pharmacokinetic data for compounds 1, 3, 4, 6, 13, and 18 following intravenous (IV) and/or oral (PO) administration in mice. These compounds were evaluated for their potential as anti-tuberculosis agents.[1][2][3][4]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| 1 | 50 | PO | 1200 | 0.5 | 3800 | 2.5 | ND |
| 3 | 50 | PO | 1100 | 1.0 | 4600 | 2.9 | ND |
| 4 | 50 | PO | 1300 | 1.0 | 5600 | 3.5 | ND |
| 6 | 50 | PO | 900 | 0.5 | 2900 | 2.1 | ND |
| 13 | 10 | IV | 7380 | 0.08 | 1850 | 1.9 | - |
| 13 | 100 | PO | 7380 | 4.0 | 38500 | 5.3 | 20.8 |
| 18 | 3 | IV | 2500 | 0.08 | 1300 | 3.5 | - |
| 18 | 3 | PO | 385 | 4.0 | 3850 | 7.5 | 29.6 |
| 18 | 10 | PO | 830 | 6.0 | 11000 | 13.2 | ND |
ND: Not Determined
Table 2: In Vitro Metabolic Stability in Liver Microsomes
The metabolic stability of compounds 1, 3, 4, and 6 was assessed in rat and human liver microsomes. The percentage of the compound remaining after a 60-minute incubation is a key indicator of its metabolic clearance.
| Compound | Rat Liver Microsomes (% Remaining at 60 min) | Human Liver Microsomes (% Remaining at 60 min) |
| 1 | 75 | 85 |
| 3 | 68 | 78 |
| 4 | 55 | 65 |
| 6 | 82 | 91 |
Experimental Protocols
The following are detailed methodologies for the key pharmacokinetic experiments cited in the literature for the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a test compound in a murine model.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) of a test compound after IV and PO administration.
Materials:
-
Test compound (e.g., compounds 13 or 18)
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG 400, 50% water)
-
Male CD-1 mice (or other appropriate strain)
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing Solution Preparation: Prepare the test compound in the appropriate vehicle to the desired concentration for IV and PO dosing.
-
Dosing:
-
Intravenous (IV): Administer the test compound solution via the tail vein.
-
Oral (PO): Administer the test compound solution via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the retro-orbital sinus or other appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw the plasma samples.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes the method for assessing the metabolic stability of a compound in the presence of liver microsomes.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound
-
Rat and/or human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (with known metabolic instability)
-
Organic solvent (e.g., acetonitrile) for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the in vitro half-life (t½).
-
The percentage remaining at the final time point (e.g., 60 minutes) is reported as a measure of metabolic stability.
-
Visualizations
The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and the logical relationship of key ADME processes.
Caption: In Vivo Pharmacokinetic Study Workflow.
Caption: Key ADME Processes Relationship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Imidazo[1,2-a]pyridine Anti-TB Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo efficacy studies of imidazo[1,2-a]pyridine anti-tuberculosis (TB) agents. The focus is on the murine model of chronic TB infection, a standard preclinical model for evaluating the potential of new anti-TB drug candidates.
Introduction
Imidazo[1,2-a]pyridines are a promising class of heterocyclic compounds that have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] A leading clinical candidate from this class is Telacebec (Q203), which targets the cytochrome bc1 complex (QcrB) of the electron transport chain, thereby inhibiting ATP synthesis, a critical process for Mtb survival.[4][5] This document outlines the methodologies for evaluating the in vivo efficacy of these agents and presents a summary of key quantitative data from preclinical studies.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
Imidazo[1,2-a]pyridine agents, such as Telacebec (Q203), exert their anti-tubercular effect by specifically targeting the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to a depletion of ATP synthesis, which is essential for the bacterium's survival and growth.[4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of selected imidazo[1,2-a]pyridine anti-TB agents from murine studies.
Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Agents in Murine Chronic TB Infection Models
| Compound | Dosage (mg/kg) | Duration | Mouse Strain | Initial Lung CFU (log10) | Final Lung CFU (log10) | Reduction in Lung CFU (log10) | Reference |
| Telacebec (Q203) | 10 | 4 weeks | BALB/c | ~6.0 | <3.0 | >3.0 | [6] |
| Telacebec (Q203) | 6.25 (in combination) | 4 weeks | BALB/c | ~6.5 | <3.0 | >3.5 | [1] |
| ND-09759 | 30 | 4 weeks | BALB/c | Not Specified | Significantly decreased | Not specified, equivalent to INH and RMP | [7][8] |
| IPA 49 | 10 | Not Specified | Not Specified | Not Specified | Not Specified | 1.52 | [6][9] |
| IPA 50 (Q203) | 10 | Not Specified | Not Specified | Not Specified | Not Specified | 3.13 | [6][9] |
Table 2: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Agents in Mice
| Compound | Dosage (mg/kg, Route) | Cmax (µg/mL) | T½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Telacebec (Q203) | Not Specified | Not Specified | Not Specified | Not Specified | 90.7 | [6] |
| ND-09759 | 30 (PO) | 2.9 | 20.1 | Not Specified | Not Specified | [7][8] |
| IPA 49 | Not Specified | Not Specified | Not Specified | Not Specified | 80.2 | [6] |
| Compound 13 | 3 (PO) | Not Specified | Not Specified | Not Specified | Not Specified | [10][11] |
| Compound 18 | 3 (PO) | Not Specified | Not Specified | 3850 | 31.1 | [2][10][11] |
| Compound 10j | 25 (PO, in rats) | 0.225 | 1.5 | Not Specified | Not Specified | [12][13][14] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for assessing the in vivo efficacy of imidazo[1,2-a]pyridine anti-TB agents in a murine model.
Detailed Protocol: Murine Model of Chronic Tuberculosis Infection
This protocol details the steps for establishing a chronic TB infection in mice to evaluate the efficacy of novel anti-tubercular agents.
1. Animal Model and Housing:
-
Species/Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[1]
-
Housing: Mice should be housed in a BSL-3 facility in accordance with institutional and national guidelines for animal welfare.
2. Mycobacterium tuberculosis Strain and Culture:
-
Strain: M. tuberculosis H37Rv or Erdman strains are frequently used.[1]
-
Culture: Grow Mtb in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Inoculum Preparation: Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80. Adjust the bacterial suspension to the desired concentration for infection.
3. Infection Procedure (Low-Dose Aerosol Infection):
-
Apparatus: Use a whole-body aerosol exposure chamber (e.g., Glas-Col).
-
Procedure: Place mice in the exposure chamber. Aerosolize the prepared Mtb suspension to deliver approximately 50-100 bacilli to the lungs of each mouse.[15]
-
Verification: One day post-infection, sacrifice a small cohort of mice (3-5) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[7]
4. Establishment of Chronic Infection:
-
Allow the infection to establish for 2 to 4 weeks post-aerosol challenge. This period allows for the development of a stable, chronic infection.[5]
5. Drug Preparation and Administration:
-
Formulation: Prepare the imidazo[1,2-a]pyridine compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the drug orally via gavage once daily, 5-6 days a week, for the duration of the study (typically 4-8 weeks).[7][8]
-
Control Groups: Include an untreated control group receiving the vehicle only and a positive control group receiving a standard-of-care drug such as isoniazid (INH) or rifampicin (RMP).[7][8]
6. Assessment of Efficacy:
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Organ Harvest: Aseptically remove the lungs and spleens.
-
Bacterial Load Determination:
-
Homogenize the organs in sterile PBS with 0.05% Tween 80.
-
Prepare serial 10-fold dilutions of the homogenates.
-
Plate the dilutions on Middlebrook 7H11 selective agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) and calculate the log10 CFU per organ.
-
-
Data Analysis: Compare the mean log10 CFU counts between the treated and untreated control groups to determine the reduction in bacterial load. Statistical significance is typically determined using appropriate tests such as the Student's t-test or ANOVA.
7. Histopathology (Optional):
-
Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli.
-
Evaluate the lung sections for inflammation, granuloma formation, and the presence of bacilli.[8]
These protocols and data provide a comprehensive guide for researchers engaged in the preclinical development of imidazo[1,2-a]pyridine anti-TB agents. Adherence to standardized models and detailed documentation is crucial for the generation of robust and comparable data to advance promising candidates toward clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telacebec (Q203) | Qurient [qurient.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, with the most common being the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Groebner-Tschitschibabin reaction.[1][2] Other prevalent methods include multicomponent reactions, oxidative couplings, and tandem reactions.[3] Modern approaches often utilize catalysts like copper, iodine, or iron to improve yields and reaction conditions.[4][5][6] Some newer methods even proceed under metal-free or solvent-free conditions.[2][7][8]
Q2: I am observing very low yields in my reaction. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. Inadequate reaction conditions such as temperature, reaction time, or solvent choice can significantly impact the outcome. The choice of catalyst is also crucial; for instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst, with DMF as the optimal solvent at 80°C.[5] For multicomponent reactions, the catalyst choice is critical, with iodine being a cost-effective and eco-friendly option that can provide excellent yields.[6] Additionally, the nature of your substrates, particularly the electronic properties of the substituents on the 2-aminopyridine and the carbonyl compound, can affect reactivity. Electron-rich substrates tend to give better yields in some copper-catalyzed reactions.[5]
Q3: My reaction is producing significant side products. What are the common side reactions and how can they be minimized?
A3: A common side reaction, particularly in the classical Chichibabin reaction, is dimerization of the pyridine starting material.[9] To minimize this, adjusting the reaction conditions, such as temperature and pressure, can be effective. For instance, in one case, increasing the nitrogen pressure from atmospheric to 350 psi significantly increased the yield of the desired aminated product over the dimer.[9] In other synthetic routes, side reactions can arise from the decomposition of starting materials or intermediates, or from competing reaction pathways. Careful control of the reaction temperature and the rate of addition of reagents can often help to suppress these unwanted reactions.
Q4: I am facing difficulties in purifying my imidazo[1,2-a]pyridine product. What are some effective purification strategies?
A4: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of closely related impurities or byproducts. Standard techniques like column chromatography are often effective. However, to simplify the purification process, developing a "one-pot" synthesis where the product precipitates out of the reaction mixture can be highly advantageous.[6] In some iodine-catalyzed reactions in ethanol, the product conveniently precipitates and can be isolated by simple filtration, avoiding the need for extensive purification.[6] For compounds that are difficult to purify by chromatography, recrystallization from an appropriate solvent system can be an effective alternative.
Q5: Are there any known issues with the regioselectivity of the cyclization?
A5: Yes, regioselectivity can be a concern, especially when using substituted 2-aminopyrimidines. The position of substituents on the starting heterocycle can influence which nitrogen atom participates in the cyclization. For example, in the synthesis of an imidazo[1,2-a]pyrimidine from 2-amino-4-(trifluoromethyl)pyrimidine, a 25:1 selectivity for the desired regioisomer was observed.[10] The reaction mechanism suggests that the formation of a Schiff base intermediate followed by nucleophilic attack of a pyrimidine nitrogen dictates the final regiochemistry.[10] The electronic effects of the substituents play a crucial role in determining the nucleophilicity of the ring nitrogens.[10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen different catalysts. For example, in copper-catalyzed reactions, CuI, CuBr, and other copper salts can have varying efficacy.[5] In some cases, a metal-free approach using iodine or a base might be more suitable.[11][12] |
| Incorrect Solvent | The choice of solvent can significantly influence the reaction. For instance, in a Cu(I)-catalyzed synthesis, DMF was found to be superior to other solvents like DMSO, MeCN, and toluene.[5] |
| Inappropriate Temperature | Optimize the reaction temperature. While some modern methods work at room temperature, others require elevated temperatures (e.g., 80-140 °C) to proceed efficiently.[13] |
| Poor Substrate Reactivity | Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity and hinder the reaction.[5] In such cases, a different synthetic route or more forcing reaction conditions may be necessary.[13] |
| Presence of Water (in anhydrous reactions) | Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. Some reactions are sensitive to moisture. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Steps |
| Dimerization of Starting Material | This is a known side reaction in the Chichibabin amination.[9] Modifying reaction conditions such as temperature, pressure, and solvent may suppress dimerization. |
| Lack of Regioselectivity | The substitution pattern on the starting aminopyridine or aminopyrimidine can lead to isomeric products.[1][10] Careful analysis of the product mixture (e.g., by NMR) is required. If regioselectivity is low, a different synthetic strategy that offers better control may be needed. |
| Decomposition of Reagents or Product | High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins
This protocol is adapted from a method utilizing air as the oxidant.[5]
-
To a reaction tube, add 2-aminopyridine (0.2 mmol), nitroolefin (0.24 mmol), CuBr (0.02 mmol, 10 mol%), and DMF (2.0 mL).
-
Stir the reaction mixture at 80 °C under an air atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 13. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time. b. Increase Temperature: Gradually increase the reaction temperature. For the cyclization step, a temperature of around 85°C is often optimal.[1] c. Check Reagent Quality: Ensure the purity and reactivity of starting materials (2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate). |
| 2. Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction efficiency. | a. Optimize Base: Sodium bicarbonate (NaHCO₃) has been shown to be an effective base for similar syntheses.[1] If yields are low, consider screening other bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). b. Optimize Solvent: Dimethylformamide (DMF) is a common and effective solvent for this type of reaction.[1] However, if issues persist, consider exploring other polar aprotic solvents like dioxane.[1] | |
| 3. Side Reactions: Formation of byproducts can reduce the yield of the desired product. | a. Control Temperature: Avoid excessively high temperatures which can promote side reactions. b. Use a Milder Base: Stronger bases might lead to undesired side reactions. | |
| Product is Difficult to Purify | 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts. | a. Column Chromatography: Utilize flash column chromatography for purification. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[2] b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| 2. Oily Product: The product may not solidify, making purification by crystallization challenging. | a. Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or diethyl ether. b. Convert to a Salt: If the compound has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify. | |
| Reaction Monitoring is Unclear | 1. Poor TLC Resolution: Starting materials and product spots may be too close on the TLC plate. | a. Optimize TLC System: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and hexane) to achieve better separation. b. Use a Staining Agent: If the compounds are not UV-active, use a suitable staining agent (e.g., potassium permanganate or iodine) to visualize the spots. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common and effective method is the condensation reaction between 2-amino-4-methylpyridine and an alpha-haloketone, such as ethyl 2-chloroacetoacetate, followed by cyclization.[2][3] This reaction can often be performed in a one-pot, two-step procedure.[1]
Q2: What are the optimal reaction conditions for the cyclization step?
A2: Based on studies of similar imidazo[1,2-a]pyridine syntheses, the optimal conditions for the cyclization step are typically using sodium bicarbonate as the base in dimethylformamide (DMF) at a temperature of 85°C.[1]
Table 1: Optimization of Reaction Conditions for a Similar Imidazo[1,2-a]pyridine Synthesis [1]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | DMF | 85 | 1 | 83 |
| 2 | NaHCO₃ | DMF | 75 | 1.5 | 81 |
| 3 | NaHCO₃ | DMF | 95 | 1 | 79 |
| 4 | NaHCO₃ | EtOH | Reflux | 3 | 63 |
| 5 | NaHCO₃ | Dioxane | 85 | 1.5 | 65 |
| 6 | Na₂CO₃ | DMF | 85 | 2 | 70 |
| 7 | K₂CO₃ | DMF | 85 | 1 | 65 |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate) and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q4: What are some common purification techniques for this compound?
A4: The most common and effective purification method is flash column chromatography on silica gel.[2] A gradient elution with a mixture of heptane and ethyl acetate is often successful.[2] Recrystallization can also be used if the crude product is a solid.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of this compound [1]
-
To a solution of 2-amino-4-methylpyridine (1.0 mmol) in DMF (5 mL), add ethyl 2-chloroacetoacetate (1.2 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium bicarbonate (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 85°C and stir for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis.
References
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. The GBB reaction is a powerful tool for the synthesis of fused imidazo-heterocycles, but like any multicomponent reaction, it can be prone to the formation of byproducts, leading to reduced yields and purification challenges. This guide will help you identify and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide to produce a fused 3-amino-imidazoheterocycle. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via the formation of an imine intermediate, followed by the addition of the isocyanide and subsequent cyclization.[1][2]
Q2: What are the most common byproducts observed in the GBB reaction?
The two most common byproducts encountered in the GBB reaction are:
-
Ugi-type Adducts: These are linear, acyclic amides that result from a competing four-component Ugi reaction pathway, especially when a nucleophilic solvent or additive (like acetic acid) is present. This is more prevalent when using aliphatic aldehydes.[3]
-
Regioisomers: When using unsymmetrical amidines, such as substituted 2-aminopyrimidines, the initial imine formation can occur at two different nitrogen atoms, leading to the formation of two different regioisomeric products.[4][5][6]
Q3: Why am I getting a low yield of my desired GBB product?
Low yields in the GBB reaction can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can favor byproduct formation or lead to incomplete conversion.
-
Reactant Quality: Impure starting materials, particularly the aldehyde and isocyanide, can inhibit the reaction or introduce side reactions.
-
Steric Hindrance: Bulky substituents on the aldehyde, amidine, or isocyanide can slow down the desired reaction pathway.
-
Formation of Byproducts: The formation of Ugi adducts or regioisomers directly consumes the starting materials, thus lowering the yield of the target molecule.
Q4: How can I monitor the progress of my GBB reaction and detect byproducts?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product and any major byproducts. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended to identify the masses of the desired product and potential byproducts, which can help in their structural elucidation.[3]
Troubleshooting Guide
This section provides specific troubleshooting advice for common problems encountered during the GBB reaction.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation | Inefficient catalyst | • Switch from a Brønsted acid (e.g., p-TsOH) to a Lewis acid (e.g., Sc(OTf)₃ or Yb(OTf)₃), as they are often more effective.[4][7] • Increase the catalyst loading in small increments. |
| Inappropriate solvent | • Use polar, protic solvents like methanol or ethanol, as they can act as co-catalysts and accelerate the reaction.[8][9][10] • If Ugi byproduct is an issue, consider a less nucleophilic solvent. | |
| Low reaction temperature | • Increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times.[7] | |
| Formation of a significant amount of Ugi-type byproduct | Use of aliphatic aldehydes | • Aliphatic aldehydes are more prone to forming Ugi adducts.[3] Consider using an aromatic aldehyde if the molecular design allows. |
| Nucleophilic solvent/additive | • Minimize the amount of nucleophilic additives like acetic acid. • While protic solvents are generally good, in cases of significant Ugi product formation, switching to a less nucleophilic polar aprotic solvent like acetonitrile might be beneficial, though it may require a stronger Lewis acid catalyst. | |
| Formation of regioisomers | Use of unsymmetrical amidines (e.g., 2-aminopyrimidine) | • The formation of regioisomers is inherent to the use of such amidines.[4][5][6] • Careful optimization of the reaction conditions (solvent, temperature, and catalyst) may favor the formation of one regioisomer over the other. • Purification by column chromatography is often necessary to separate the isomers. |
| Reaction mixture turns dark or shows polymerization | Isocyanide instability | • Some isocyanides, particularly aromatic ones, can polymerize in the presence of strong Lewis acids like Sc(OTf)₃.[4] • Use the isocyanide as the limiting reagent. • Add the isocyanide slowly to the reaction mixture. • Consider using a milder Lewis acid or a Brønsted acid. |
Data on Byproduct Formation
The following table summarizes the qualitative effects of different reaction parameters on the formation of byproducts in the GBB reaction. Quantitative data is often specific to the substrates used and requires experimental determination.
| Parameter | Effect on Ugi Byproduct Formation | Effect on Regioisomer Formation | General Impact on GBB Reaction |
| Aldehyde | Higher with aliphatic aldehydes | Dependent on amidine structure | Aromatic aldehydes generally give cleaner reactions |
| Amidine | No direct major effect | High potential with unsymmetrical amidines | The choice of amidine determines the core heterocyclic scaffold |
| Isocyanide | No direct major effect | No direct effect | Sterically hindered isocyanides may require harsher conditions |
| Catalyst | Can be influenced by the acidity and Lewis acidity | May influence the ratio of regioisomers | Lewis acids (e.g., Sc(OTf)₃) are often more efficient than Brønsted acids (e.g., p-TsOH) |
| Solvent | Protic, nucleophilic solvents (e.g., methanol, acetic acid) can promote Ugi product formation | May influence the regioselectivity | Polar protic solvents like methanol can act as co-catalysts and accelerate the reaction[8][9][10] |
| Temperature | Higher temperatures might favor the thermodynamically more stable GBB product over the Ugi adduct in some cases | Can affect the ratio of regioisomers | Generally, higher temperatures increase the reaction rate, but may also lead to degradation |
Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amidine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Solvent (e.g., Methanol, 0.2 M)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amidine (1.0 eq) and the catalyst (10 mol%).
-
Add the solvent (e.g., methanol) to dissolve the solids.
-
Add the aldehyde (1.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Workup and Purification:
-
The crude residue can be purified directly by column chromatography on silica gel.
-
Alternatively, an extractive workup can be performed. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing Reaction Pathways and Troubleshooting
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathways and a troubleshooting workflow for the GBB reaction.
Caption: Competing reaction pathways in the Groebke-Blackburn-Bienaymé reaction.
Caption: Troubleshooting workflow for the Groebke-Blackburn-Bienaymé reaction.
References
- 1. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciprofiles.com [sciprofiles.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the condensation reaction of 2-amino-4-methylpyridine with ethyl 2-chloroacetoacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1]
-
Impurity of Reagents and Solvents: Impurities can lead to side reactions or inhibit the desired transformation.
-
Atmospheric Moisture: Some reactions in heterocyclic synthesis are sensitive to moisture.
-
Inefficient Mixing: This can be a factor in heterogeneous reaction mixtures.
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
In the synthesis of imidazo[1,2-a]pyridines, potential side products can arise from incomplete cyclization, polymerization of reactants, or side reactions involving functional groups. It is advisable to monitor the reaction progress by TLC or LC-MS to identify the formation of any significant impurities.
Q4: How can I effectively purify the final product?
Purification is typically achieved through flash column chromatography. A common eluent system is a mixture of heptane and ethyl acetate. The crude product is often washed with water to remove any water-soluble impurities and salts before chromatographic purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or incorrect reaction conditions. | - Ensure the purity and reactivity of 2-amino-4-methylpyridine and ethyl 2-chloroacetoacetate. - Verify the reaction temperature and reflux time. Small-scale trial reactions can help optimize these parameters.[1] - Use a dry solvent, as moisture can interfere with the reaction. |
| Formation of a Dark Tar-like Substance | Polymerization of starting materials or decomposition of products at high temperatures. | - Consider lowering the reaction temperature and extending the reaction time. - Add the ethyl 2-chloroacetoacetate dropwise to the solution of 2-amino-4-methylpyridine to control the initial reaction rate. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase during workup, or it may have oiled out. | - During the aqueous workup, ensure the pH is neutral or slightly basic before extraction with an organic solvent. - If the product oils out, try to dissolve it in a larger volume of solvent or use a different solvent system for extraction. |
| Inconsistent Yields | Variability in reagent quality or reaction setup. | - Use reagents from a reliable source and of appropriate purity. - Ensure consistent stirring and heating throughout the reaction. - If the reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).[1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
2-amino-4-methylpyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
To a round-bottom flask containing 25 mL of ethanol, add 2-amino-4-methylpyridine (1 equivalent).
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for an appropriate time (monitoring by TLC is recommended, but overnight is a common duration).
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in 20 mL of ethyl acetate.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a heptane:ethyl acetate gradient to yield the pure this compound.
Data Presentation
| Reactant | Molar Equivalent | Solvent | Temperature | Reaction Time | Reported Yield Range (for analogous compounds) |
| 2-Aminopyridine derivative | 1 | Ethanol | Reflux (~80°C) | Overnight | 17% - 74% |
| Ethyl 2-chloroacetoacetate | 1 |
Note: The yield can vary significantly depending on the specific substituents on the 2-aminopyridine ring.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
Technical Support Center: Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. The content addresses common stability issues and provides practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative is showing signs of degradation (e.g., color change, appearance of new spots on TLC). What are the most likely causes?
A1: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation under several conditions. The most common causes are:
-
Hydrolysis: The amide or ester functionalities often present in these derivatives can be hydrolyzed under acidic or basic conditions. The imidazo[1,2-a]pyridine core itself is generally more stable.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or certain reagents.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of degradation products. This is a known issue for some imidazo[1,2-a]pyridine-based drugs like Zolpidem.
Q2: How should I properly store my imidazo[1,2-a]pyridine compounds to ensure their stability?
A2: To minimize degradation during storage, it is recommended to:
-
Store in a cool, dark, and dry place: A refrigerator or freezer is ideal. Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Store under an inert atmosphere: For particularly sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
-
Use airtight containers: This will prevent the ingress of moisture, which can facilitate hydrolysis.
-
Store as a solid: Whenever possible, store the compound as a dry powder rather than in solution, as stability is generally much better in the solid state.
Q3: Are the stability issues observed with Zolpidem representative of the entire imidazo[1,2-a]pyridine class?
A3: The stability of an imidazo[1,2-a]pyridine derivative is highly dependent on the nature and position of its substituents. While Zolpidem's degradation pathways provide a good model, the susceptibility to hydrolysis, oxidation, and photodegradation can vary significantly.
-
Substituents on the imidazo[1,2-a]pyridine core: Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups might enhance stability towards oxidation but could influence other degradation pathways.
-
Side chains: The stability of functional groups on the side chains (e.g., amides, esters, ethers) will be a major determinant of the overall stability of the molecule, especially concerning hydrolysis.
Therefore, while the general principles of degradation are applicable, the specific stability profile of each derivative should be determined experimentally.
Q4: I am observing unexpected side products in my synthesis of an imidazo[1,2-a]pyridine derivative. Could this be related to instability?
A4: Yes, instability of either the starting materials, intermediates, or the final product under the reaction conditions can lead to the formation of impurities. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, side reactions can occur if the reaction is not optimized. In the synthesis of Zolpidem, process-related impurities have been identified, some of which can arise from competing side reactions. It is crucial to carefully characterize all products and optimize reaction conditions to minimize the formation of these impurities.[1]
Troubleshooting Guides
Problem 1: Poor Yield or Incomplete Reaction in Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield in a multicomponent reaction (e.g., GBB reaction) | Inefficient catalyst or suboptimal reaction conditions. | Screen different Lewis or Brønsted acid catalysts. Optimize solvent, temperature, and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2] |
| Reaction stalls or does not go to completion | Instability of reactants or intermediates under the reaction conditions. | Monitor the reaction by TLC or LC-MS to identify the point of failure. Consider milder reaction conditions (e.g., lower temperature, alternative base or acid). |
| Formation of multiple unidentified spots on TLC | Side reactions or degradation of the desired product. | Re-purify starting materials. Degas solvents to remove oxygen. Protect the reaction from light if photolabile compounds are involved. |
Problem 2: Compound Degrades During Work-up or Purification
| Symptom | Possible Cause | Suggested Solution |
| New impurities appear after aqueous work-up | Hydrolysis of ester or amide groups. | Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use neutral pH water and work quickly at low temperatures. |
| Compound changes color or degrades on a silica gel column | Acidity of silica gel causing degradation. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Product is lost during solvent removal | The compound is volatile or thermally labile. | Use a rotary evaporator at low temperature and pressure. For very sensitive compounds, consider lyophilization. |
Problem 3: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Loss of potency of stock solutions over time | Degradation of the compound in the storage solvent. | Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot them and store at -20°C or -80°C. Perform a stability study of the compound in the assay buffer. |
| High variability between replicate experiments | Poor solubility of the compound in the assay medium. | Check the solubility of your compound. Consider using a small amount of a co-solvent like DMSO or formulating the compound with a solubilizing agent. |
Quantitative Data on Stability
The following table summarizes the degradation of Zolpidem tartrate under various stress conditions, providing a quantitative insight into its stability.
| Stress Condition | Time | Temperature | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis (1 M HCl) | 4 hours | 80°C | Not specified | Zolpidem-acid | [3] |
| Base Hydrolysis (5 M NaOH) | 6 hours | 50°C | Significant | 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetic acid | [4] |
| Oxidative (30% H₂O₂) | 24 hours | Room Temp | ~15% | Not specified | [3] |
| Thermal (Solid State) | 24 hours | 80°C | ~10% | Not specified | [3] |
| Photolytic (UV light) | 24 hours | Room Temp | ~20% | Not specified | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Imidazo[1,2-a]pyridine Derivative
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of an imidazo[1,2-a]pyridine derivative.[5]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Reflux the mixture at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to the target concentration.[3]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Reflux at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours. Dissolve a known amount in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours. Dilute with the mobile phase.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
-
Characterize the major degradation products using LC-MS, NMR, and FT-IR.[3]
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of imidazo[1,2-a]pyridine derivatives and their degradation products.[3][6]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% triethylamine in water, pH adjusted to 7 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 35:65 (v/v) aqueous:organic.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for the parent compound (e.g., 243 nm for Zolpidem tartrate).[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for synthesis, stability assessment, and application of imidazo[1,2-a]pyridine derivatives.
Caption: Imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for imidazo[1,2-a]pyridine esters?
A1: The most prevalent methods for purifying imidazo[1,2-a]pyridine esters are silica gel column chromatography and crystallization. The choice between these methods depends on the physical properties of the compound (solid or oil) and the nature of the impurities. Often, a combination of both techniques is employed to achieve high purity.
Q2: My crude product is a complex mixture. Where do I start with purification?
A2: For complex mixtures, it is recommended to start with an initial purification step to remove major impurities. An acid-base extraction can be highly effective for removing unreacted 2-aminopyridine, a common starting material.[1] Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[1] The basic 2-aminopyridine will form a water-soluble salt and move to the aqueous layer.[1] Following this, silica gel column chromatography is typically used to separate the desired ester from other by-products.
Q3: I am having trouble with streaking and poor separation during silica gel chromatography. What could be the cause?
A3: Streaking and poor separation of N-heterocyclic compounds like imidazo[1,2-a]pyridines on silica gel are common issues. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[2] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide, to your eluent system.[2]
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a deactivated silica gel, which are less acidic.[3]
Q4: My imidazo[1,2-a]pyridine ester is difficult to crystallize. What can I do?
A4: Crystallization can be challenging due to factors like the presence of impurities, polymorphism (the ability of a compound to exist in multiple crystal forms), and solvent choice.[4][5] If you are facing difficulties:
-
Ensure high purity: Even small amounts of impurities can inhibit crystallization.[6] It is advisable to first purify the compound by column chromatography.
-
Screen a variety of solvents: The choice of solvent is critical.[4] Experiment with a range of solvents with different polarities. Common solvent systems for crystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane.
-
Try different crystallization techniques: Techniques like slow evaporation, cooling, and vapor diffusion can be employed. Seeding with a small crystal of the desired product, if available, can also induce crystallization.[4]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For very polar compounds, a solvent system containing methanol with a small percentage of ammonium hydroxide may be necessary.[7] |
| The compound is irreversibly adsorbed onto the silica gel due to strong basicity. | Use a less acidic stationary phase like alumina or deactivated silica gel.[3] Alternatively, add a basic modifier like triethylamine to the eluent.[2] | |
| Co-elution of product with impurities | The solvent system does not provide adequate separation. | Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. |
| Overloading of the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Product decomposes on the column | The compound is sensitive to the acidic nature of silica gel. | Use a deactivated silica gel or an alternative stationary phase like alumina.[3][8] Running the column quickly can also minimize exposure time. |
| Low recovery of the product | The product is highly polar and partially retained on the column. | After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. |
| The product is volatile and is lost during solvent removal. | Use a rotary evaporator at a lower temperature and pressure. |
Crystallization
| Problem | Possible Cause | Solution |
| Product oils out instead of crystallizing | The solvent may be too non-polar, or the solution is supersaturated. | Try adding a more polar co-solvent dropwise. Alternatively, redissolve the oil in a minimum amount of a good solvent and add a poor solvent dropwise until turbidity appears, then allow it to stand. |
| Presence of impurities. | Purify the compound further by column chromatography before attempting crystallization.[6] | |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the product if available. Allow the solution to stand for a longer period. |
| Formation of very fine needles or powder | Rapid crystallization. | Slow down the crystallization process by cooling the solution more slowly or by using a solvent system from which the compound is less soluble. |
| Crystals are colored despite the pure compound being colorless | Trapped solvent or minor colored impurities. | Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Washing the filtered crystals with a small amount of cold solvent can also help. |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent. For less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Start with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example Solvent Systems for Silica Gel Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Eluent System | Reference |
| Imidazo[1,2-a]pyridine-chromones | Hexanes/Ethyl Acetate (7:3) | [1] (from initial search) |
| Imidazo[1,2-a]pyridine-8-carboxamides | Ethyl Acetate/Hexane (e.g., 20-35% EtOAc) | [9] (from initial search) |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Hexane/Ethyl Acetate (9:1 to 8:2) | [10] (from initial search) |
Visualizations
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides & FAQs
Common Issues & Solutions
Q1: My reaction is producing a significant amount of a byproduct, which I suspect is an N-(pyridin-2-yl)amide. How can I confirm this and prevent its formation?
A1: The formation of N-(pyridin-2-yl)amides is a known side reaction in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines, particularly under certain oxidative conditions.[1][2]
Troubleshooting Steps:
-
Confirmation: Characterize the byproduct using standard analytical techniques (NMR, MS). The N-(pyridin-2-yl)amide will have a distinct spectroscopic signature compared to the desired imidazo[1,2-a]pyridine.
-
Reaction Conditions: This side reaction is often promoted by the presence of an oxidant and specific solvent choices. A study by Liu et al. (2019) demonstrated that using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene favors the formation of N-(pyridin-2-yl)amides via a C-C bond cleavage mechanism.[1][2]
-
Prevention: To minimize the formation of this byproduct, avoid the use of strong oxidizing agents unless specifically required for a different transformation. Opt for reaction conditions that favor the direct cyclization to the imidazo[1,2-a]pyridine core.
Q2: I am observing the formation of a halogenated byproduct, specifically a 3-bromoimidazo[1,2-a]pyridine. What causes this and how can I avoid it?
A2: The formation of 3-bromoimidazo[1,2-a]pyridines is another significant side reaction, which can occur under specific conditions, often involving an oxidant.[1][2]
Troubleshooting Steps:
-
Reaction Conditions: The use of tert-butyl hydroperoxide (TBHP) in ethyl acetate has been shown to promote a one-pot tandem cyclization and bromination, leading to the 3-bromoimidazo[1,2-a]pyridine.[1] In this case, the α-bromoketone acts as the bromine source for the C3-bromination of the initially formed imidazo[1,2-a]pyridine.
-
Solvent and Reagent Choice: To avoid this side reaction, it is crucial to select reaction conditions that do not promote this tandem reaction. The choice of a non-halogenated solvent and the absence of an external oxidant that can facilitate halogenation are key. The use of a base is often employed in the classical Tschitschibabin synthesis to facilitate the cyclization and can help in preventing this side reaction by consuming the HBr generated.
Q3: My reaction yield is low, and I have a complex mixture of products. What are the general parameters I should optimize?
A3: Low yields and complex product mixtures in the Tschitschibabin synthesis can be attributed to several factors, including suboptimal reaction conditions and competing side reactions.
Optimization Strategies:
-
Solvent: The choice of solvent can significantly influence the reaction pathway. For the synthesis of 2-arylimidazo[1,2-a]pyridines, aqueous ethanol has been reported as an effective "green" solvent.[3][4]
-
Base: The presence and nature of a base are critical. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the desired cyclization while minimizing side reactions.[3][4]
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating. High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[5]
-
Purity of Starting Materials: Ensure the 2-aminopyridine and α-haloketone are pure, as impurities can lead to side reactions and lower yields.
Q4: I am having difficulty purifying my imidazo[1,2-a]pyridine product by column chromatography. What are some common issues and solutions?
A4: Purification of nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can sometimes be challenging due to their basicity and potential for interaction with the stationary phase.
Chromatography Troubleshooting:
-
Peak Tailing: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to mitigate this issue.
-
Compound Decomposition: Some imidazo[1,2-a]pyridine derivatives may be sensitive to the acidic nature of silica gel. In such cases, using a less acidic stationary phase like alumina or deactivated silica gel can be beneficial.
-
Solvent System Selection: A common eluent system for these compounds is a mixture of hexane and ethyl acetate. The polarity can be adjusted by varying the ratio of these solvents. For more polar compounds, adding a small amount of methanol may be necessary.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Starting Materials | Reaction Conditions | Major Product | Minor Product(s) | Reference |
| 2-Aminopyridine, α-Bromoketone | I₂ (0.2 equiv.), TBHP (4 equiv.), Toluene, 100 °C | N-(pyridin-2-yl)amide | Imidazo[1,2-a]pyridine | [1][2] |
| 2-Aminopyridine, α-Bromoketone | TBHP (2 equiv.), Ethyl Acetate, 90 °C | 3-Bromoimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | [1][2] |
| 2-Aminopyridine, Phenacyl Bromide | DBU (2 equiv.), Aqueous Ethanol (1:1), Room Temp. | 2-Arylimidazo[1,2-a]pyridine | - | [3][4] |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-Arylimidazo[1,2-a]pyridines [3][4]
This protocol is designed to favor the formation of the desired 2-arylimidazo[1,2-a]pyridine while minimizing the formation of N-(pyridin-2-yl)amide and 3-bromoimidazo[1,2-a]pyridine byproducts.
-
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Aqueous ethanol (1:1 v/v) (5 mL)
-
-
Procedure: a. Dissolve the substituted 2-aminopyridine in aqueous ethanol in a round-bottom flask. b. To this solution, add the substituted phenacyl bromide. c. Add DBU dropwise to the reaction mixture with stirring. d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 1:1 v/v). f. Upon completion, extract the product with a mixture of water and an organic solvent such as chloroform or ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Competing reaction pathways in the Tschitschibabin synthesis.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol (2019) | Babita Veer | 8 Citations [scispace.com]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Technical Support Center: Enhancing the Stability of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a gradual decrease in purity over time, even when stored at room temperature. What could be the cause?
A1: Gradual degradation at room temperature could be due to hydrolysis of the ethyl ester group, especially in the presence of moisture. It is recommended to store the compound in a desiccator or under an inert atmosphere to minimize exposure to humidity.[1][2] The imidazo[1,2-a]pyridine core is generally stable, but the ester functionality is susceptible to cleavage.
Q2: I've observed a yellowing of my compound upon exposure to laboratory lighting. Is this expected?
A2: While imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties and generally good photostability, prolonged exposure to high-intensity light, particularly UV light, can lead to photodegradation.[3] The color change likely indicates the formation of chromophoric degradation products. It is advisable to store the compound in amber vials or protect it from light.
Q3: After dissolving the compound in an aqueous buffer for my assay, I'm seeing inconsistent results. Could the compound be degrading in my experimental conditions?
A3: Yes, the stability of this compound can be highly dependent on the pH of the aqueous solution. The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis. At pH extremes, the rate of degradation can be significant, leading to the formation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and ethanol. It is crucial to assess the stability of the compound in your specific assay buffer.
Q4: What are the optimal storage conditions for long-term stability of this compound?
A4: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C), and in a low-humidity environment (e.g., in a desiccator).
Q5: Are there any known incompatibilities with common excipients or solvents?
A5: While specific incompatibility studies for this exact molecule are not widely published, caution should be exercised when formulating it with strongly acidic or basic excipients, which could accelerate ester hydrolysis. Additionally, reactive excipients, such as those containing peroxides, could potentially lead to oxidative degradation of the imidazopyridine ring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of a new peak in HPLC analysis of a stored sample. | Hydrolysis of the ethyl ester. | Confirm the identity of the new peak by LC-MS. It is likely the corresponding carboxylic acid. Store the compound under desiccated conditions. |
| Loss of assay potency over a short period in an aqueous formulation. | pH-dependent hydrolysis. | Determine the pH of your formulation. Adjust the pH to a more neutral range (e.g., 6-7.5) if possible, and re-evaluate stability. Consider the use of a non-aqueous solvent if your experiment allows. |
| Variable results in photosensitivity experiments. | Inconsistent light exposure. | Use a validated photostability chamber with controlled light intensity and temperature as per ICH Q1B guidelines. Ensure uniform exposure of all samples. |
| Discoloration of the solid compound. | Potential minor degradation due to light or air exposure. | Store the solid compound in an amber, airtight vial, preferably under an inert gas like nitrogen or argon. |
| Unexpected degradation products observed during forced degradation studies. | Formation of secondary degradants due to overly harsh stress conditions. | Reduce the duration or intensity of the stress condition (e.g., lower acid/base concentration, shorter heating time). The goal is to achieve 5-20% degradation.[4] |
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be the hydrolysis of the ethyl ester. Other potential degradation pathways under forced conditions could involve oxidation of the imidazopyridine ring system.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.[1][2][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at 70°C for 48 hours.
-
Also, reflux the stock solution at 70°C for 24 hours.
-
Allow to cool and dilute the solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample stored in the dark.
-
Dilute the exposed solution with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
Protocol for Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method capable of separating the parent compound from its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, for instance, a mixture of a phosphate buffer (pH 3.0-7.0) and acetonitrile or methanol.
-
Evaluate both isocratic and gradient elution modes.
-
-
Wavelength Selection:
-
Determine the UV spectrum of the parent compound and the stressed samples using a photodiode array (PDA) detector.
-
Select a wavelength that provides a good response for both the parent compound and the degradation products.
-
-
Method Optimization:
-
Inject a mixture of the parent compound and the stressed samples to evaluate the separation.
-
Optimize the mobile phase composition, gradient profile (if applicable), flow rate, and column temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Quantitative Data Summary
The following table provides an illustrative summary of potential results from a forced degradation study.
| Stress Condition | Duration | Temperature | Degradation (%) | Major Degradation Product |
| 0.1 N HCl | 24 hours | 60°C | 15.2 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
| 0.1 N NaOH | 8 hours | Room Temp | 18.5 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7 | Oxidized derivatives |
| Heat (Solid) | 48 hours | 70°C | 2.1 | Not significant |
| Heat (Solution) | 24 hours | 70°C | 5.4 | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Photolytic | - | - | 4.3 | Photodegradants |
Experimental Workflow Visualization
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Scale-Up of Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of imidazo[1,2-a]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Reaction Control and Execution
Q1: My reaction is showing a significant exotherm upon scaling up, which was not observed at the lab scale. How can I control the temperature?
A1: Exothermic reactions are a common challenge during scale-up due to the change in the surface-area-to-volume ratio, which reduces heat dissipation. To manage this:
-
Control Reagent Addition: Instead of adding reagents all at once, use a controlled addition rate via a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.
-
Improve Cooling Efficiency: Ensure your reaction vessel has an efficient cooling system (e.g., a jacketed reactor with a circulating chiller).
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. However, this may impact reaction kinetics and downstream processing, so it should be carefully evaluated.
-
Reverse Addition: In some cases, adding the reaction mixture to the final reagent can help control the exotherm.
Q2: I am observing poor mixing and inconsistent results now that I'm working with a larger reaction volume. What can I do?
A2: Achieving efficient mixing is crucial for maintaining reaction homogeneity and consistent results at scale.
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring, which provides better torque and mixing for larger volumes and viscous reaction mixtures.
-
Baffles: If using a jacketed reactor, ensure it is equipped with baffles to prevent vortexing and promote better mixing.
-
Impeller Design: The type of stirrer blade (e.g., anchor, turbine, pitched blade) can significantly impact mixing efficiency. Select an impeller appropriate for your reaction's viscosity and vessel geometry.
Product Yield and Purity
Q3: My product yield has decreased significantly after scaling up the reaction. What are the potential causes and solutions?
A3: A drop in yield upon scale-up can be attributed to several factors:
-
Inefficient Heat Transfer: As mentioned, poor temperature control can lead to the formation of side products, thus reducing the yield of the desired product.
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can slow down the reaction rate and lead to incomplete conversion.
-
Changes in Reagent Purity: Ensure the quality of the reagents is consistent across different batches and scales. Impurities in starting materials can have a more pronounced effect on larger-scale reactions.
-
Work-up and Isolation Issues: The efficiency of extraction, filtration, and other isolation steps can decrease at a larger scale. Re-optimize these procedures for the new scale. For instance, inefficient filtration may lead to loss of product.
Q4: I am observing new impurities or an increase in known impurities in my scaled-up batch. How can I address this?
A4: Impurity profiles often change with scale.
-
Identify the Impurities: The first step is to identify the structure of the impurities. This can provide clues about their formation mechanism (e.g., from side reactions, degradation of starting materials or product).
-
Re-optimize Reaction Conditions: Once the source of the impurity is understood, you may need to re-optimize reaction parameters such as temperature, reaction time, or stoichiometry of reagents to minimize its formation.
-
Purification Strategy: Your lab-scale purification method may not be scalable. Consider alternative purification techniques such as crystallization, trituration, or preparative chromatography. In some cases, a simple filtration or solvent wash may be sufficient.[1]
Product Isolation and Purification
Q5: My product, which crystallized easily in the lab, is now oiling out or forming a fine powder that is difficult to filter. What should I do?
A5: Crystallization is a scale-sensitive operation.
-
Control Cooling Rate: A slower, more controlled cooling rate can promote the growth of larger, more easily filterable crystals.
-
Seeding: Introducing a small amount of the crystalline product (seed crystals) at the appropriate temperature can induce crystallization and help control the crystal form.
-
Solvent System: You may need to re-evaluate the crystallization solvent system. The solubility profile of your compound can be sensitive to minor changes in solvent composition and temperature.
-
Polymorphism: Be aware that different crystalline forms (polymorphs) of your product may exist.[2][3] These can have different physical properties, including solubility and crystal habit. A polymorph screen may be necessary to identify the most stable and easily handled form.
Q6: Column chromatography is no longer practical for purifying my product at the current scale. What are the alternatives?
A6: Several non-chromatographic purification methods can be employed at scale:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale.
-
Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are soluble can be an effective purification method.
-
Solvent Washes: Washing the crude solid with an appropriate solvent can remove impurities.
-
Acid-Base Extraction: If your imidazo[1,2-a]pyridine and impurities have different acid-base properties, a liquid-liquid extraction can be a powerful purification tool.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for imidazo[1,2-a]pyridines that are amenable to scale-up?
A: While numerous methods exist, some of the most frequently scaled-up routes include:
-
Condensation of 2-aminopyridines with α-halocarbonyl compounds: This is a classic and robust method.[4][5] Catalyst- and solvent-free conditions for this reaction have been developed, which are advantageous for large-scale synthesis.[5]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé reaction offer high atom economy and can be performed in a single step, simplifying the overall process.[1][6][7]
-
Copper-catalyzed reactions: Various copper-catalyzed syntheses have been reported with good yields and applicability for large-scale production.[7][8]
Q: Are there any "green" or more sustainable methods for imidazo[1,2-a]pyridine synthesis that are suitable for industrial application?
A: Yes, there is a growing interest in developing environmentally friendly synthetic methods. Some examples include:
-
Reactions in aqueous media or green solvents: Using water or biodegradable solvents like ethylene glycol can significantly reduce the environmental impact.[9][10]
-
Catalyst-free reactions: Eliminating the need for a catalyst simplifies the process and reduces waste.[1][5]
-
Microwave-assisted synthesis: This can lead to shorter reaction times and improved yields, contributing to a more efficient process.[11] A rapid, metal-free synthesis in aqueous conditions has been reported to give quantitative yields on a 10 g scale in minutes.[12]
Q: What are the key safety considerations when scaling up imidazo[1,2-a]pyridine synthesis?
A: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: As discussed, the potential for exothermic reactions must be assessed and controlled. A reaction calorimetry study is recommended for large-scale processes.
-
Reagent Toxicity and Handling: Be aware of the toxicity and handling requirements of all reagents, especially at larger quantities.
-
Solvent Flammability: Many organic solvents are flammable. Ensure proper grounding of equipment and use of explosion-proof electricals in a well-ventilated area.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reaction vessel is properly vented.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation | None | None | 60 | - | Good to Excellent | [5] |
| Multicomponent | AgOAc | Ethylene Glycol | - | - | - | [10] |
| Cu-catalyzed | CuBr | DMF | 80 | - | up to 90 | [8] |
| Iodine-catalyzed | I₂ | Water | Room Temp | 30 min | 88 | [13] |
| Microwave | None | H₂O-IPA | - | - | Excellent | [11] |
Experimental Protocols
General Protocol for Catalyst- and Solvent-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from a reported catalyst- and solvent-free method.[5]
-
Reagent Preparation: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq) and the α-bromoacetophenone (1.0 eq).
-
Reaction: Heat the mixture to 60 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate and stir.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to afford the crude imidazo[1,2-a]pyridine.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol.
General Protocol for a Gram-Scale Iodine-Catalyzed Synthesis
This protocol is based on a reported gram-scale synthesis.[13]
-
Initial Mixture: To a solution of the acetophenone derivative (5 mmol) in water, add iodine (20 mol%).
-
Irradiation: Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Addition of Reagents: Add the 2-aminopyridine derivative (5 mmol) and dimedone (5 mmol) to the mixture.
-
Continued Irradiation: Continue ultrasonic irradiation at room temperature for another 30 minutes.
-
Work-up: After the reaction is complete, as monitored by TLC, collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and then a cold solvent like ethanol to obtain the purified product. A 91% yield was reported for a 5 mmol scale reaction.[13]
Visualizations
Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: A decision tree for troubleshooting decreased yields during scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structure-Activity Relationship of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of novel antituberculosis agents. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold has been identified as a promising class of compounds with potent activity against both replicating and non-replicating Mtb.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols to aid in the design and development of new, more effective antituberculosis drugs.
Comparative Analysis of Antituberculosis Activity
The antituberculosis activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has been evaluated against various Mtb strains. The core structure consists of a 2,7-dimethylimidazo[1,2-a]pyridine core with substitutions at the 3-carboxamide position. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency of the compounds.
Key Structure-Activity Relationship Observations:
-
Amide Substituent: The substituent on the carboxamide nitrogen is a key determinant of activity. Generally, bulky and lipophilic groups are favored. For instance, compounds with substituted benzyl or phenoxyethyl groups at this position have demonstrated potent activity.[3][4]
-
Aromatic Ring Substitution: Substitution on the aromatic ring of the amide moiety significantly influences activity. Electron-donating groups on the benzene ring of N-[2-(phenylamino)ethyl] derivatives have been shown to be a potent scaffold.[5]
-
Imidazopyridine Core: Modifications to the imidazo[1,2-a]pyridine core are also being explored. For example, the replacement of the imidazo[1,2-a]pyridine with an imidazo[1,2-a]pyrimidine has been investigated.[2]
The following table summarizes the in vitro antituberculosis activity and cytotoxicity of representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.
| Compound ID | R Group (Substituent on Carboxamide) | MIC (μg/mL) vs. Mtb H37Rv | IC50 (μM) vs. VERO cells | Reference |
| 1 | Benzyl | 0.4 - 1.9 | >128 | [2][3] |
| 2 | 4-Methoxybenzyl | 0.4 - 1.9 | >128 | [2][3] |
| 3 | 4-Chlorobenzyl | 0.4 - 1.9 | >128 | [2][3] |
| 4 | 3,4-Dichlorobenzyl | 0.07 - 2.2 | >128 | [2][3] |
| 5b | Not specified in abstract | 12.5 | Not reported | [6] |
| 5d | Not specified in abstract | 12.5 | Not reported | [6] |
| 5e | Not specified in abstract | 12.5 | Not reported | [6] |
| 15 | Complex moiety | 0.10 - 0.19 | >10 (Selectivity Index) | [4] |
| 16 | Complex moiety | 0.10 - 0.19 | >10 (Selectivity Index) | [4] |
| 26g | N-[2-(phenylamino)ethyl] derivative | 0.041 - 2.64 | High (SI = 4395) | [5] |
| 26h | N-[2-(phenylamino)ethyl] derivative | 0.041 - 2.64 | High (SI = 1405) | [5] |
Experimental Protocols
Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
The general synthetic route for the preparation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides involves a multi-step process, as illustrated in the workflow below.[2][6]
Step 1: Synthesis of this compound A solution of 2-amino-4-picoline and ethyl 2-chloroacetoacetate in a suitable solvent such as 1,2-dimethoxyethane (DME) is heated at reflux. The resulting crude ethyl ester is then purified.
Step 2: Hydrolysis to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid The ethyl ester intermediate is hydrolyzed using a base, such as lithium hydroxide (LiOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the corresponding carboxylic acid.
Step 3: Amide Coupling The carboxylic acid is coupled with a variety of substituted amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP), in a solvent like acetonitrile (ACN) to afford the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.
In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)
The in vitro antituberculosis activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[6][7][8] This colorimetric assay provides a rapid and reliable measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microplate.
-
Inoculation: A culture of M. tuberculosis H37Rv is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
In Vitro Cytotoxicity Assay (VERO Cells)
The cytotoxicity of the compounds is assessed against a mammalian cell line, typically VERO (African green monkey kidney) cells, to determine their selectivity.[2][3][9] The 50% inhibitory concentration (IC50) is determined using assays such as the MTT or LDH assay.
-
Cell Seeding: VERO cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Mechanism of Action
Transcriptional profiling of M. tuberculosis treated with a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide has provided initial insights into its mode of action.[1][10] More recent studies on related imidazo[1,2-a]pyridine-3-carboxamides, including the clinical candidate Telacebec (Q203), have identified the cytochrome bc1 complex (specifically the QcrB subunit) as the molecular target.[11][12] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.
The potent and selective activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis, including drug-resistant strains, coupled with a novel mechanism of action, makes this scaffold a highly attractive starting point for the development of new antituberculosis therapies. Further optimization of the substituents on the carboxamide and the imidazopyridine core, guided by the structure-activity relationships outlined in this guide, holds significant promise for the discovery of next-generation antituberculosis drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tubercular Potential of Imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against Mtb, including resistant strains.[1][2][3] This guide provides a comparative analysis of the anti-tubercular activity of imidazo[1,2-a]pyridines against other leading anti-TB drugs, supported by experimental data and detailed methodologies.
Performance Comparison: Imidazo[1,2-a]pyridines vs. Alternative Anti-Tubercular Agents
The in vitro activity of anti-tubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative imidazo[1,2-a]pyridines, such as the clinical candidate Telacebec (Q203), and compares them with other key anti-tubercular drugs.[1][2][4][5][6][7][8]
Table 1: In Vitro Anti-Tubercular Activity (MIC in µM)
| Compound/Drug | Target | Mtb H37Rv (Drug-Sensitive) | MDR-Mtb | XDR-Mtb |
| Imidazo[1,2-a]pyridines (e.g., Q203) | QcrB (Cytochrome bcc) | 0.004 - 0.2 | ≤0.03 - 2.2 | 0.07 - 0.14 |
| Pretomanid (PA-824) | Ddn (Deazaflavin-dependent nitroreductase) | 0.005 - 0.48 µg/mL | 0.005 - 0.48 µg/mL | 0.005 - 0.48 µg/mL |
| Delamanid | Ddn (Deazaflavin-dependent nitroreductase) | 0.001 - 0.05 µg/mL | 0.001 - 0.05 µg/mL | 0.001 - 0.05 µg/mL |
| Bedaquiline | AtpE (ATP synthase) | 0.0039 - 0.25 mg/L | 0.008 to ≥4 µg/ml | 0.25 µg/ml (pre-XDR/XDR) |
Note: MIC values can vary depending on the specific derivative, Mtb strain, and assay conditions.
A crucial aspect of drug development is ensuring selectivity towards the pathogen with minimal effects on host cells. This is evaluated through cytotoxicity assays, with the 50% inhibitory concentration (IC50) against a mammalian cell line (e.g., VERO) being a key parameter. A higher IC50 value indicates lower cytotoxicity.
Table 2: Cytotoxicity Profile
| Compound Class | VERO Cell IC50 (µM) |
| Imidazo[1,2-a]pyridines | >100 |
| Pretomanid | >50 |
| Delamanid | >50 |
| Bedaquiline | 10-50 |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation and comparison of anti-tubercular agents.
In Vitro Anti-Tubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[9][10]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Alamar Blue reagent
-
Test compounds and standard drugs
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include drug-free wells as growth controls and wells with medium only as sterile controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change from blue (no growth) to pink (growth). The MIC is the lowest drug concentration that prevents the color change.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[11][12][13][14][15]
Materials:
-
VERO cells (or other mammalian cell line)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed VERO cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 is calculated as the drug concentration that reduces cell viability by 50% compared to untreated controls.
In Vivo Efficacy in a Murine Model
Animal models are critical for evaluating the in vivo efficacy of anti-tubercular drug candidates.[16][17][18][19]
Materials:
-
BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Test compounds and standard drugs formulated for oral gavage
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Administer the test compounds and control drugs to different groups of mice, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to untreated controls.
Mechanism of Action and Signaling Pathway
Imidazo[1,2-a]pyridines, including Telacebec (Q203), exert their anti-tubercular effect by targeting the QcrB subunit of the cytochrome bcc complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[20][21][22][23][24] This inhibition disrupts the electron flow, leading to a collapse of the proton motive force across the bacterial membrane and subsequent depletion of ATP, the cell's primary energy currency.
Caption: Experimental workflow for validating anti-tubercular activity.
References
- 1. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
- 18. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 22. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 23. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to Imidazo[1,2-a]pyridine Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. However, off-target activity can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide provides an objective comparison of the cross-reactivity profiles of several imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies.
The imidazo[1,2-a]pyridine core has given rise to a multitude of potent kinase inhibitors, some of which exhibit remarkable selectivity, while others display a polypharmacological profile, inhibiting multiple kinases. This cross-reactivity can be both a challenge and an opportunity in drug discovery. Understanding the kinase selectivity profile is a critical step in the preclinical development of these compounds.[1][2]
Comparative Kinase Inhibition Profiles
To facilitate a clear comparison, the following table summarizes the quantitative inhibition data for representative imidazo[1,2-a]pyridine and related imidazopyridine inhibitors against their primary targets and notable off-targets. The data is compiled from various kinase profiling studies.
| Compound ID/Name | Primary Target(s) | IC50/Kd (Primary) | Off-Target(s) (>90% inhibition @ 1µM or significant activity) | IC50/Kd (Off-Target) | Kinase Panel Size | Reference |
| CCT241736 (27e) | Aurora-A, Aurora-B, FLT3 | Kd: 7.5 nM, 48 nM, 6.2 nM | FLT1, JAK2, RET, PDGFRB | % Ctrl @ 1µM: 0.3, 1.3, 1.8, 4 | 442 | [1] |
| Compound 12 | PI3Kα | IC50: 2.8 nM | Highly selective over other PI3K isoforms | - | Not specified | [2] |
| Compound 24 | FLT3 | IC50 corresponds with MOLM14 cell line IC50 | TRKA | % Wash-off >65% @ 4.5 nM | 97 | [3] |
| K00135 | PIM1 | IC50: 34 nM | Cdc-like kinase 1 (CLK1) | - | 50 | [4] |
| Compound 4c | CLK1, DYRK1A | IC50: 0.7 µM, 2.6 µM | Tested against a panel of 13 kinases with lower activity | - | 13 | [5][6] |
Key Signaling Pathways Targeted
Imidazo[1,2-a]pyridine inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. The PI3K/Akt/mTOR and the FLT3/Aurora kinase pathways are common targets for this class of compounds. The following diagram illustrates a simplified overview of these interconnected pathways.
Caption: Simplified signaling pathways targeted by imidazo[1,2-a]pyridine inhibitors.
Experimental Protocols
The assessment of inhibitor cross-reactivity is a multi-step process involving biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine inhibitors.
Kinase Selectivity Profiling (KINOMEScan™)
This method is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
Methodology:
-
A library of human kinases is expressed as fusions with a DNA tag.
-
Each tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
The mixture is allowed to reach equilibrium.
-
The unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the compound's selectivity.[1]
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for characterizing the selectivity of kinase inhibitors. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for inhibitor cross-reactivity profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oceanomics.eu [oceanomics.eu]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Imidazo[1,2-a]pyridine Anti-Tubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a promising class of compounds, with several candidates demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains. This guide provides a comparative overview of key imidazo[1,2-a]pyridine anti-tubercular agents, summarizing their performance with supporting experimental data and detailed methodologies.
Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of selected imidazo[1,2-a]pyridine derivatives. These compounds have been chosen to represent the evolution of the scaffold, from early hits to the clinical candidate Telacebec (Q203).
Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Agents against M. tuberculosis
| Compound/Series | Mtb H37Rv (DS-TB) MIC (µM) | MDR-TB Strains MIC (µM) | XDR-TB Strains MIC (µM) | Reference(s) |
| Telacebec (Q203) | 0.0027 (MIC₅₀) | 0.003 - 0.0074 | ≤0.03 – 0.8 | [1][2][3] |
| 2,7-dimethyl-IPA-3-carboxamides | 0.4 - 1.9 (MIC₉₀) | 0.07 - 2.2 (MIC₉₀) | 0.07 - 0.14 (MIC₉₀) | [3] |
| IPA-3-carboxamides (Advanced) | ≤0.006 | <0.03 - 0.8 | Not specified | [4] |
| N-(2-phenoxyethyl)-IPA-3-carboxamides | 0.069 - 0.174 (MIC₉₀) | Active (not specified) | Not specified | [3] |
| IPA-6 | 0.05 µg/mL | Not specified | Not specified | [5] |
| IPA-9 | 0.4 µg/mL | Not specified | Not specified | [5] |
DS-TB: Drug-Susceptible Tuberculosis; MDR-TB: Multidrug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis. MIC values are reported as MIC₉₀ (Minimum Inhibitory Concentration required to inhibit 90% of bacterial growth) unless otherwise specified.
Table 2: Cytotoxicity and Selectivity Index of Imidazo[1,2-a]pyridine Agents
| Compound/Series | Cell Line | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/MIC) | Reference(s) |
| Telacebec (Q203) | Not specified | Good safety profile in preclinical studies | High | [1] |
| 2,7-dimethyl-IPA-3-carboxamides | VERO | >128 | >67 - >320 | [3] |
| IPA-6 | Human Embryonic Kidney Cells | Non-toxic (SI ≥66) | ≥66 | [5] |
| IPA-9 | Human Embryonic Kidney Cells | Non-toxic (SI ≥66) | ≥66 | [5] |
CC₅₀: 50% cytotoxic concentration. A higher selectivity index indicates greater selectivity for the bacterial target over host cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
The MIC of the imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv and other strains is typically determined using the Microplate Alamar Blue Assay (MABA).[6][7][8]
Materials:
-
96-well microplates
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent
-
Sterile water with 20% Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.01 to 100 µM. Include a drug-free control and a sterile control.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Cytotoxicity Assay: CC₅₀ Determination
The 50% cytotoxic concentration (CC₅₀) is determined to assess the toxicity of the compounds against mammalian cells, often using VERO (African green monkey kidney epithelial) cells or other relevant cell lines.[3][9]
Materials:
-
96-well microplates
-
VERO cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet stain
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with VERO cells at a density of approximately 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
If using MTT, add 10 µL of MTT solution to each well and incubate for another 4 hours. Then, add 100 µL of the solubilizing agent to dissolve the formazan crystals.
-
If using Crystal Violet, wash the cells with PBS, fix them with methanol, and then stain with a 0.5% Crystal Violet solution. After washing, solubilize the stain with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This is typically determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Mandatory Visualization
Signaling Pathway of Imidazo[1,2-a]pyridine Anti-Tubercular Agents
The primary mechanism of action for many imidazo[1,2-a]pyridine anti-tubercular agents, including Telacebec (Q203), is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of M. tuberculosis.[1][10] This inhibition disrupts the proton motive force, leading to a depletion of ATP and ultimately bacterial cell death.
Caption: Mechanism of action of imidazo[1,2-a]pyridines.
Experimental Workflow for Screening Anti-Tubercular Agents
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anti-tubercular compounds.
Caption: Workflow for anti-tubercular drug screening.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) | eLife [elifesciences.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Imidazo[1,2-a]pyridine QcrB Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. The cytochrome bc1 complex (Complex III) of the electron transport chain has emerged as a critical target, and inhibitors of its QcrB subunit are a promising class of anti-tubercular agents. Among these, imidazo[1,2-a]pyridines have shown significant potency. This guide provides a comparative analysis of imidazo[1,2-a]pyridine QcrB inhibitors and other compounds targeting the same subunit, supported by experimental data and detailed methodologies to aid in the validation of new chemical entities.
Mechanism of Action of Imidazo[1,2-a]pyridine QcrB Inhibitors
Imidazo[1,2-a]pyridine compounds, such as the clinical candidate Telacebec (Q203), exert their anti-tubercular activity by binding to the QcrB subunit of the cytochrome bc1 complex.[1][2][3][4] This binding event obstructs the electron flow through the respiratory chain, which in turn inhibits ATP synthesis, leading to a bacteriostatic effect on replicating bacteria.[5] The disruption of this crucial energy-generating pathway is the primary mechanism of action.
Comparative Performance of QcrB Inhibitors
The efficacy of QcrB inhibitors is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various imidazo[1,2-a]pyridine compounds and other QcrB inhibitors against M. tuberculosis.
Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine QcrB Inhibitors against M. tuberculosis
| Compound/Series | MIC Range (µM) | Notes |
| Imidazo[1,2-a]pyridine (IP) compounds (1-4) | 0.03 - 5 | Initial hits from high-throughput screening.[6][7][8] |
| Q203 (Telacebec) | 0.0027 (MIC50) | Potent clinical candidate.[9][10] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.07 - 2.2 (MDR-TB) | Active against multi-drug resistant strains.[3] |
| Imidazo[1,2-a]pyridine-3-carboxamides (optimized) | ≤0.006 | Highly potent analogs.[11][12] |
Table 2: In Vitro Activity of Alternative QcrB Inhibitors against M. tuberculosis
| Compound | Chemical Class | MIC Range (µM) | Notes |
| TB47 | Pyrazolo[1,5-a]pyridine | 0.003 - 0.5 µg/mL | Active against clinical isolates.[13][14][15] |
| B6 | Quinoline-amine | 1.12 | Novel inhibitor.[16][17][18] |
| MJ-22 | Thiazole | 3.69 | Novel inhibitor.[16][17][18] |
| AX-35 | Arylvinylpiperazine amide | - | Potent in vitro activity.[19] |
| Lansoprazole Sulfide (LPZS) | Benzimidazole | - | Repurposed drug.[5] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a putative QcrB inhibitor involves a series of key experiments. The general workflow for this process is outlined below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.
Method: Broth Microdilution Method
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a drug-free control (positive growth control) and a sterile control (negative growth control).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible growth is observed.[20][21]
Generation and Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance to the inhibitor, thereby providing strong evidence for its molecular target.
Method:
-
Plate a high-density culture of M. tuberculosis (e.g., 10^8 - 10^9 CFU) onto Middlebrook 7H11 agar plates containing the test compound at a concentration of 5-10 times the MIC.[6][7]
-
Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Perform whole-genome sequencing (WGS) on the isolated DNA.[22][23]
-
Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs) or insertions/deletions, with a focus on genes known to be involved in drug resistance and essential cellular processes, such as the qcrB gene.[16]
ATP Measurement Assay
Objective: To confirm that the inhibitor disrupts the respiratory chain, leading to a decrease in intracellular ATP levels.
Method: Luciferase-based ATP Assay (e.g., BacTiter-Glo™)
-
Culture M. tuberculosis to mid-log phase and expose the cells to the test compound at various concentrations (e.g., 1x, 5x, 10x MIC) for a defined period (e.g., 24 hours).
-
Lyse the bacterial cells to release intracellular ATP. This can be achieved through a combination of chemical and physical methods, such as treatment with a lysis reagent followed by bead beating.[24]
-
Add a luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.[25][26]
-
Compare the ATP levels in treated cells to untreated controls to determine the effect of the inhibitor on ATP synthesis.
Gene Dosage Studies
Objective: To confirm that overexpression of the target protein (QcrB) leads to increased resistance to the inhibitor.
Method:
-
Clone the qcrB gene from M. tuberculosis into an episomal expression vector (e.g., pMV261).
-
Transform the vector into wild-type M. tuberculosis.
-
Determine the MIC of the test compound for the strain overexpressing qcrB and compare it to the MIC for the wild-type strain containing an empty vector.
-
A significant increase in the MIC for the overexpressing strain provides strong evidence that QcrB is the direct target of the inhibitor.[6][7]
Conclusion
The validation of imidazo[1,2-a]pyridine QcrB inhibitors relies on a multi-faceted experimental approach. By combining whole-cell activity assays, resistance studies, and direct measurement of the inhibitor's effect on the target pathway, researchers can confidently establish the mechanism of action. The data and protocols presented in this guide offer a framework for the evaluation of new anti-tubercular candidates targeting the essential QcrB subunit, paving the way for the development of next-generation therapies to combat tuberculosis.
References
- 1. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review | Semantic Scholar [semanticscholar.org]
- 2. Targeting the cytochrome bc1 complex for drug development in M. tuberculosis: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. Q203 | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 13. QcrB inhibitor TB47 |CAS 1799682-71-5 Probechem Biochemicals [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 16. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. youtube.com [youtube.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Genetic markers, genotyping methods & next generation sequencing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. digitalcommons.usf.edu [digitalcommons.usf.edu]
Cross-Resistance Profile of 2,7-dimethylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,7-dimethylimidazo[1,2-a]pyridine derivatives against drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The data presented is based on published experimental findings and is intended to inform further research and development of this promising class of antimicrobial compounds.
Comparative Efficacy Against Drug-Resistant Mycobacterium tuberculosis
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has demonstrated significant potency against various drug-resistant strains of Mtb. The in vitro activity of these compounds was evaluated against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, defined as the concentration required to inhibit 90% of bacterial growth (MIC₉₀), for a selection of these derivatives.
| Compound ID | Replicating H37Rv (μM) | Non-replicating (LORA) (μM) | MDR-TB Clinical Isolate (μM) | XDR-TB Clinical Isolate (μM) |
| 1 | 0.4 | 1.9 | 0.07 | 0.07 |
| 2 | 0.9 | >25 | 0.2 | 0.1 |
| 3 | 1.0 | 1.0 | 0.07 | 0.08 |
| 4 | 0.4 | 0.4 | 0.07 | 0.07 |
| 5 | 0.5 | 1.1 | 0.07 | 0.07 |
| 6 | 0.4 | 0.6 | 0.07 | 0.07 |
| 7 | 0.8 | 1.2 | 0.1 | 0.08 |
| 8 | 1.4 | 2.2 | 0.2 | 0.14 |
| 9 | 2.9 | >25 | 2.2 | 1.0 |
| 10 | 1.7 | >25 | 0.4 | 0.2 |
Data sourced from Moraski et al., 2011, ACS Medicinal Chemistry Letters.[1][2]
Understanding the Cross-Resistance Profile
The potent activity of these 2,7-dimethylimidazo[1,2-a]pyridine derivatives against MDR and XDR strains of Mtb suggests a mechanism of action that is distinct from conventional first- and second-line tuberculosis drugs. MDR-TB is defined by resistance to at least isoniazid and rifampicin, while XDR-TB exhibits further resistance to fluoroquinolones and at least one of the three second-line injectable drugs.
The primary target for many imidazo[1,2-a]pyridine analogues, including the clinical trial candidate Telacebec (Q203), has been identified as QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration.[3][4] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency. This novel mechanism of action explains their efficacy against strains that have developed resistance to drugs targeting other pathways, such as cell wall synthesis (isoniazid) or RNA synthesis (rifampicin).
Given this mechanism, any potential cross-resistance to 2,7-dimethylimidazo[1,2-a]pyridine derivatives would most likely arise in strains with mutations in the qcrB gene. Indeed, resistance to other QcrB inhibitors has been linked to specific mutations in this gene. Therefore, monitoring for such mutations is crucial in the continued development and potential clinical application of this compound class.
Some imidazo[1,2-a]pyridine derivatives have also been suggested to inhibit ATP synthase, another critical enzyme in the energy metabolism of Mtb.[3] This is the same target as the approved anti-TB drug bedaquiline. While this could offer a powerful therapeutic effect, it also raises the possibility of cross-resistance with bedaquiline if the binding sites overlap or if resistance mechanisms, such as efflux pumps, can extrude both classes of compounds. However, one study noted a lack of cross-resistance between an ATP synthase inhibitor and mutants with an altered efflux pump, suggesting distinct resistance pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antitubercular activity of the 2,7-dimethylimidazo[1,2-a]pyridine derivatives.
Microplate Alamar Blue Assay (MABA) for Replicating Mtb
This assay is used to determine the MIC of a compound against aerobically replicating Mtb.
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80. The culture is grown to mid-log phase, then diluted to a final optical density at 590 nm (OD₅₉₀) of 0.02.
-
Plate Setup: Compounds are serially diluted in a 96-well microplate. The prepared Mtb inoculum is added to each well. Control wells containing bacteria with no drug and wells with media only are included.
-
Incubation: Plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 20% Tween 80 is added to each well.
-
Reading Results: Plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[5][6]
Low-Oxygen-Recovery Assay (LORA) for Non-Replicating Mtb
This assay assesses the activity of compounds against non-replicating, persistent Mtb under hypoxic conditions. A recombinant strain of Mtb expressing luciferase is typically used.
-
Preparation of Hypoxic Culture: The luciferase-expressing Mtb strain is adapted to low-oxygen conditions by culturing in a sealed container with limited headspace.
-
Compound Addition: The hypoxic bacterial culture is added to a 96-well plate containing serial dilutions of the test compounds.
-
Anaerobic Incubation: The plates are incubated under anaerobic conditions for a specified period (e.g., 10 days).
-
Aerobic Recovery: Following anaerobic incubation, the plates are transferred to an aerobic incubator for a "recovery" period (e.g., 28 hours) to allow for the expression of luciferase in viable bacteria.
-
Luminescence Reading: A substrate for the luciferase enzyme (e.g., n-decanal aldehyde) is added to each well, and the resulting luminescence is measured using a luminometer. The reduction in luminescence compared to the drug-free control indicates the compound's inhibitory activity.[5][7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-resistance profile of novel chemical entities against Mycobacterium tuberculosis.
Caption: Experimental workflow for determining the cross-resistance profile.
Potential Mechanism of Action and Resistance
The diagram below illustrates the proposed mechanism of action for imidazo[1,2-a]pyridine derivatives targeting the electron transport chain in Mycobacterium tuberculosis.
Caption: Inhibition of the Mtb electron transport chain.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis. | Sigma-Aldrich [merckmillipore.com]
Evaluating Off-Target Effects of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various diseases, including cancer, inflammation, and infectious agents. As many of these compounds are developed as kinase inhibitors, understanding their selectivity and potential off-target effects is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of several imidazo[1,2-a]pyridine derivatives, supported by experimental data from published studies.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the inhibitory activity of various imidazo[1,2-a]pyridine and related imidazopyridine derivatives against their intended targets and a panel of off-target kinases. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Selectivity Profile of an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]
| Target Kinase | Kd (nM) | Off-Target Kinase | % Control at 1 µM |
| FLT3 | 6.2 | FLT1 | 0.3 |
| Aurora A | 7.5 | JAK2 | 1.3 |
| FLT3 (D835Y) | 14 | RET | 1.8 |
| FLT3-ITD | 38 | PDGFRB | 4 |
| Aurora B | 48 |
Data from a KINOMEscan™ panel of 442 kinases. The S(10) selectivity score was 0.057.
Table 2: Selectivity of an Imidazo[1,2-a]pyridine-based c-Met Inhibitor (Compound 31) [2]
| Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) |
| c-Met | 12.8 | AXL | >1000 |
| FLT3 | >1000 | ||
| KDR (VEGFR2) | >1000 | ||
| RON | >1000 | ||
| TIE2 | >1000 |
Compound 31 was profiled against a panel of 16 different tyrosine kinases and showed over 78-fold selectivity for c-Met.
Table 3: PI3K Isoform Selectivity of an Imidazo[1,2-a]pyridine Derivative (Compound 12) [3]
| Target Isoform | IC50 (nM) |
| p110α | 2.8 |
| p110β | >1000 |
| p110δ | >1000 |
| p110γ | >1000 |
Experimental Protocols
The evaluation of off-target effects is a critical step in drug development. Below are detailed methodologies for key experiments cited in the assessment of imidazo[1,2-a]pyridine compounds.
In Vitro Kinase Profiling
This method is used to determine the potency and selectivity of a compound against a broad panel of purified kinases.
Objective: To identify on-target and off-target kinase interactions and quantify the inhibitory potency (e.g., IC50 or Kd).
Materials:
-
Purified recombinant kinases (e.g., KINOMEscan™ panel).
-
Specific peptide or protein substrates for each kinase.
-
Test imidazo[1,2-a]pyridine compound.
-
ATP (often radiolabeled, e.g., [γ-33P]ATP for radiometric assays, or unlabeled for mobility shift or luminescence-based assays).
-
Kinase reaction buffer.
-
Microplates (e.g., 384-well).
-
Detection reagents and instrument (e.g., scintillation counter, fluorescence plate reader).
Procedure (Example using a radiometric assay):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound to the wells at various concentrations. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method to assess target engagement of a compound in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Objective: To confirm that the compound binds to its intended target in intact cells and to identify potential off-target binders.
Materials:
-
Cultured cells expressing the target protein(s).
-
Test imidazo[1,2-a]pyridine compound.
-
Cell lysis buffer.
-
Equipment for heat treatment (e.g., PCR cycler, water bath).
-
Instrumentation for protein detection and quantification (e.g., Western blotting apparatus, mass spectrometer).
Procedure:
-
Treat cultured cells with the test compound or a vehicle control (DMSO) for a defined period.
-
Heat the cell suspensions or lysates to a range of temperatures (for melt curve generation) or a single, optimized temperature (for isothermal dose-response).
-
Cool the samples and lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature or compound concentration using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve or a change in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of off-target effects of imidazo[1,2-a]pyridine compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate: A Safety and Logistical Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 81448-48-8), a heterocyclic building block utilized in pharmaceutical research. Adherence to these protocols is essential for mitigating risks and promoting environmental stewardship.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is critical to consult the compound's Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound and its associated waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Quantitative Hazard and Disposal Data
| Parameter | Value | Reference |
| GHS Classification | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3), Respiratory system | Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde |
Experimental Protocol for Disposal
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guideline:
1. Waste Segregation and Collection:
-
Solid waste (e.g., residual powder, contaminated weigh boats, or filter paper) should be collected in a dedicated, properly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong bases, amines, and reducing agents.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
The date of waste accumulation should also be clearly marked on the label.
3. Storage:
-
Waste containers should be kept tightly sealed when not in use.
-
Store the waste in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure that the storage area is away from heat, sparks, and open flames.
4. Disposal Procedure:
-
Waste disposal must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Essential Safety and Handling Protocols for Laboratory Professionals
Researchers and drug development professionals should always treat substances of unknown toxicity with a high degree of caution. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
| Protection Type | Required Equipment | Specifications and Guidelines |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[2] For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. Always consult the glove manufacturer's resistance guide. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect against splashes and fire hazards.[3] Clothing worn underneath should be made of natural fibers like cotton. |
| Respiratory Protection | Respirator (if necessary) | Use a respirator if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[4] A proper fit test and medical evaluation are required for respirator use.[2] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
General Handling and Dispensing:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Dispensing Solid: If the compound is in solid form, handle it in a fume hood to avoid inhalation of any dust particles. Use appropriate tools (e.g., spatula, weigh boat) to dispense the required amount.
-
Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the process is conducted within the fume hood.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), collect the waste in a sealed container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any of this chemical or its solutions down the drain.
-
Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe laboratory environment when working with this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. 81448-48-8 | this compound - Moldb [moldb.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
